molecular formula C13H18O7 B211776 Isohomoarbutin CAS No. 25162-30-5

Isohomoarbutin

Cat. No.: B211776
CAS No.: 25162-30-5
M. Wt: 286.28 g/mol
InChI Key: XHEKEYHCIIMZRR-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isohomoarbutin (CAS 25162-30-5) is a natural phenolic glycoside compound isolated from plant species such as Pyrola rotundifolia and Chimaphila japonica . With a molecular formula of C13H18O7 and a molecular weight of 286.28 g/mol, it serves as a valuable reference standard and active ingredient in phytochemical and pharmacological research . Studies have identified this compound and its novel glucosylated derivatives, such as those isolated from Chimaphila japonica , highlighting its significance in exploring plant chemodiversity . The compound has demonstrated notable antimicrobial activity in vitro, with research showing that related compounds in its class possess significant activity against Gram-positive organisms like Staphylococcus aureus and Micrococcus luteus . This makes this compound a compound of interest for investigations into new anti-infective agents. As a biochemical tool, it is utilized to study the properties and mechanisms of natural phenolic glycosides. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-6-4-7(15)2-3-8(6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEKEYHCIIMZRR-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25162-30-5
Record name Isohomoarbutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Mechanism of Action of Isohomoarbutin on Tyrosinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for elucidating the mechanism of action of a tyrosinase inhibitor, using Isohomoarbutin as a focal point. As of the latest literature review, specific experimental data on the tyrosinase inhibitory activity and kinetic mechanism of this compound is not publicly available. The methodologies, data presentation formats, and mechanistic discussions provided herein are based on established protocols for characterizing related compounds, such as other arbutin derivatives.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammalian skin and hair. The overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.

Arbutin and its derivatives are well-known tyrosinase inhibitors. This compound, with the chemical formula C₁₃H₁₈O₇, is a distinct arbutin derivative found in plants like Pyrola elliptica.[1] While its effect on tyrosinase is of significant interest, its specific mechanism of action has not been detailed in the available scientific literature. This guide outlines the requisite experimental protocols and analytical methods to thoroughly characterize the inhibitory effects of this compound on tyrosinase activity.

Core Concepts in Tyrosinase Inhibition

The inhibition of tyrosinase can occur through various mechanisms, which are typically elucidated through kinetic studies.[2] The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding occurs regardless of whether the substrate is bound.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

Experimental Protocols

To determine the mechanism of action of this compound on tyrosinase, a series of in vitro enzymatic assays are required.

Mushroom Tyrosinase Activity Assay

Mushroom tyrosinase is frequently used as a model enzyme due to its commercial availability and high homology to the active site of mammalian tyrosinase.[3] The most common assay measures the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • This compound (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well microplate reader

  • Kojic acid (as a positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of this compound and kojic acid in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add a fixed volume of mushroom tyrosinase solution to each well.

    • Add varying concentrations of this compound or the control inhibitor to the respective wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[3]

    • Initiate the enzymatic reaction by adding a fixed volume of the L-DOPA substrate solution to each well.

    • Immediately measure the absorbance at 475-492 nm at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.[3]

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Calculation:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC₅₀ value is determined from the resulting dose-response curve.

Enzyme Kinetic Studies

To determine the type of inhibition, the tyrosinase activity is measured at various concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

Procedure:

  • Perform the tyrosinase activity assay as described in section 3.1.

  • Use a range of L-DOPA concentrations while keeping the concentration of this compound constant.

  • Repeat this for several different fixed concentrations of this compound.

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

Analysis of Lineweaver-Burk Plot:

  • Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged, Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, Vmax decreases).

  • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

  • Mixed Inhibition: The lines will intersect at a point other than on the axes.

From these plots, the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) can be determined.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Tyrosinase Inhibitory Activity of this compound

CompoundIC₅₀ (µM)
This compoundTo be determined
Kojic Acid (Control)To be determined

Table 2: Kinetic Parameters of Tyrosinase Inhibition by this compound

Inhibitor Concentration (µM)Apparent Kₘ (mM)Apparent Vₘₐₓ (µmol/min)
0To be determinedTo be determined
Concentration 1To be determinedTo be determined
Concentration 2To be determinedTo be determined
Concentration 3To be determinedTo be determined

Table 3: Inhibition Constants for this compound

ParameterValue
Inhibition TypeTo be determined
Kᵢ (µM)To be determined

Visualizations

Diagrams are essential for illustrating experimental workflows and theoretical concepts.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Assay Mix Enzyme, Inhibitor, and Substrate Tyrosinase->Assay Substrate L-DOPA Solution Substrate->Assay Inhibitor This compound Dilutions Inhibitor->Assay Measure Spectrophotometric Measurement (475 nm) Assay->Measure IC50 IC50 Determination Measure->IC50 Kinetics Kinetic Studies Measure->Kinetics LB_Plot Lineweaver-Burk Plot Kinetics->LB_Plot Mechanism Determine Inhibition Mechanism & Ki LB_Plot->Mechanism

Caption: Experimental workflow for determining the mechanism of tyrosinase inhibition.

Inhibition_Mechanisms cluster_legend Legend cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme S Substrate I Inhibitor ES ES Complex EI EI Complex ESI ESI Complex P Product E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I P_c P ES_c->P_c +E E_n E ES_n ES E_n->ES_n +S EI_n EI E_n->EI_n +I ESI_n ESI ES_n->ESI_n +I P_n P ES_n->P_n +E EI_n->ESI_n +S E_u E ES_u ES E_u->ES_u +S ESI_u ESI ES_u->ESI_u +I P_u P ES_u->P_u +E

Caption: Signaling pathways for different types of enzyme inhibition.

Conclusion

While specific data on the interaction between this compound and tyrosinase is pending further research, this guide provides a robust framework for its investigation. By following the detailed experimental protocols for tyrosinase activity assays and enzyme kinetics, researchers can determine the IC₅₀ value, the type of inhibition, and the kinetic constants. This information is crucial for understanding the potential of this compound as a skin-lightening agent and for the development of novel therapeutics for hyperpigmentation disorders. The methodologies outlined are standard in the field and will yield the necessary data to fully characterize the mechanism of action of this compound on tyrosinase activity.

References

In-vitro biological activities of novel Isohomoarbutin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In-Vitro Biological Activities of Novel Isocoumarin Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "isohomoarbutin derivatives" did not yield sufficient specific data for a comprehensive technical guide. Therefore, this guide focuses on the closely related and well-documented class of isocoumarin derivatives , which exhibit a wide range of promising in-vitro biological activities.

Introduction

Isocoumarins are a class of natural and synthetic benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These scaffolds serve as privileged structures in the development of novel therapeutic agents. This guide provides a comprehensive overview of the in-vitro biological activities of novel isocoumarin derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of experimental workflows and a key signaling pathway implicated in their anticancer mechanism of action.

Data Presentation: In-Vitro Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various novel isocoumarin derivatives.

Table 1: Anticancer Activity of Isocoumarin Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Oryzaein AA549 (Lung)8.8Doxorubicin-
Oryzaein BA549 (Lung)7.5Doxorubicin-
Oryzaein CA549 (Lung)2.8Doxorubicin-
Oryzaein DA549 (Lung)4.6Doxorubicin-
Oryzaein AHCT-116 (Colon)6.2Doxorubicin-
Oryzaein BHCT-116 (Colon)5.3Doxorubicin-
Oryzaein CHCT-116 (Colon)3.1Doxorubicin-
Oryzaein DHCT-116 (Colon)4.9Doxorubicin-
Rhytidhymarin A (Compound 5)SMMC7721 (Liver)0.338--
Rhytidhyster A (Compound 3)HepG2 (Liver)11.46--
Coumarin-benzimidazole #3214 cancer cell linesPotent Activity--
Coumarin-thiazolidine VIIbMCF-7 (Breast)1.03LY294002-

Note: '-' indicates data not available in the cited sources. The anticancer activity of Oryzaeins A-D was reported with IC50 values in the range of 2.8-8.8 µM against several human tumor cell lines[1]. Compound 5 (a rhytidhymarin) showed significant cytotoxicity against SMMC7721 cells with an IC50 value of 0.338 μM, and compound 3 (rhytidhyster A) showed cytotoxicity against HepG2 cells with an IC50 value of 11.46 μM[2]. A coumarin-benzimidazole derivative demonstrated potent anticancer activity in 14 different human cancer cell lines[3]. A coumarin-thiazolidine derivative (VIIb) exhibited remarkable cytotoxicity against MCF-7 cells with an IC50 of 1.03 µM[4].

Table 2: Antimicrobial Activity of Isocoumarin Derivatives (MIC values in µg/mL)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Dihydroisocoumarin (Compound 4)S. aureus1.00Amikacin-
Dihydroisocoumarin (Compound 4)B. licheniformis0.8Amikacin-
Dihydroisocoumarin (Compound 4)Gram-negative strains5.3Amikacin-
Dihydroisocoumarin (Compound 5)Gram-positive strainsModerateAmikacin-
Rhytidhymarin A (Compound 5)MRSA6.25--
Coumarin-triazole 8bE. faecalis12.5--
Coumarin-triazole 9hE. faecalis25.0--
Coumarin-triazole 9kE. faecalis25.0--

Note: '-' indicates data not available in the cited sources. A chloro-dihydroisocoumarin derivative (compound 4) showed potent antimicrobial activities with MIC values between 0.8–5.3 μg/mL[4][5]. Rhytidhymarin A exhibited moderate antimicrobial activity against MRSA with a MIC value of 6.25 μg mL−1[2]. Certain coumarin-1,2,3-triazole conjugates showed significant antibacterial activity towards Enterococcus faecalis with MIC values ranging from 12.5–50 µg/mL[6].

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays used to evaluate the biological activities of isocoumarin derivatives.

In-Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete cell culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isocoumarin derivatives in the appropriate solvent (e.g., DMSO) and then dilute with cell culture medium to the final desired concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in each well with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down or by shaking the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: From a pure overnight culture of the test microorganism, pick at least 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[8] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, dispense 100 µL of sterile broth into each well.[9] Add 100 µL of the isocoumarin derivative stock solution (at 2x the highest desired test concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[9][10] Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial or fungal suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum size.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][11] This can be assessed visually or by using a microplate reader.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[12]

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the isocoumarin derivative solution (at various concentrations) to a fixed volume of the DPPH solution. For example, mix 0.5 mL of the sample with 3 mL of the DPPH working solution.[12]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing methanol instead of the sample is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[13][14]

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Anticancer cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Add Compounds to Cells seeding->treatment compound_prep Prepare Isocoumarin Dilutions compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (4h) mtt_addition->formazan_incubation solubilization Add Solubilizer formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for In-Vitro Anticancer Activity (MTT Assay).

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate inoculum_prep->inoculation compound_dilution Prepare Serial Dilutions of Isocoumarin compound_dilution->inoculation incubation Incubate (18-24h) inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow for Antimicrobial Activity (Broth Microdilution).

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival. Its overactivation is common in many cancers, making it a key target for anticancer drug development. Some coumarin derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[2][3][15]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Isocoumarin Isocoumarin Derivative Isocoumarin->PI3K inhibits Isocoumarin->Akt inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Isocoumarins.

Conclusion

Novel isocoumarin derivatives represent a promising class of compounds with potent in-vitro anticancer, antimicrobial, and antioxidant activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. The elucidation of their mechanism of action, such as the inhibition of the PI3K/Akt/mTOR pathway, provides a rational basis for the design and synthesis of new, more effective therapeutic agents. Further investigation into the structure-activity relationships and in-vivo efficacy of these compounds is warranted to translate these promising in-vitro findings into clinical applications.

References

Isohomoarbutin and the Melanogenesis Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin, the primary determinant of skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various pigmentary disorders, including hyperpigmentation. Consequently, the identification and characterization of melanogenesis inhibitors are of significant interest in dermatology and cosmetology. Isohomoarbutin, a hydroquinone glycoside found in plants of the Pyrola genus, has been noted for its potential skin-whitening properties. This technical guide provides a comprehensive overview of the putative role of this compound in the melanogenesis signaling pathway. Due to the limited direct research on this compound, this document draws upon the extensive knowledge of its close structural analog, arbutin, and other hydroquinone derivatives to infer its mechanism of action. This guide details the key molecular players in melanogenesis, presents quantitative data on the inhibitory effects of related compounds, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to Melanogenesis

Melanogenesis is the process of melanin synthesis that occurs within specialized organelles called melanosomes in melanocytes. The pathway is primarily regulated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment).

The expression and activity of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT or TRP-2), are controlled by a complex signaling network. Key transcription factors, including the microphthalmia-associated transcription factor (MITF), play a central role in regulating the genes encoding these enzymes. The activation of MITF is modulated by upstream signaling cascades, most notably the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, which is stimulated by agonists like α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). Upon activation, PKA phosphorylates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the MITF gene. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, can also influence melanogenesis, often in an inhibitory manner.

This compound: Structure and Postulated Mechanism of Action

This compound, chemically known as 4-hydroxy-2-methylphenyl-β-D-glucopyranoside, is a naturally occurring hydroquinone derivative. Its structure is characterized by a hydroquinone core, a β-D-glucose moiety attached via a glycosidic bond, and a methyl group substituted on the aromatic ring.

Figure 1: Chemical structure of this compound.

Given the absence of direct experimental data on this compound's role in melanogenesis, its mechanism of action is hypothesized based on the well-established activities of arbutin (hydroquinone-β-D-glucopyranoside) and other hydroquinone derivatives. The primary proposed mechanism is the competitive inhibition of tyrosinase. The structural similarity of the hydroquinone moiety to L-tyrosine, the natural substrate of tyrosinase, allows this compound to bind to the active site of the enzyme, thereby preventing the catalysis of melanin synthesis.

The presence of the methyl group on the hydroquinone ring may influence its binding affinity and inhibitory potency. Structure-activity relationship studies of various hydroquinone derivatives have shown that substitutions on the aromatic ring can significantly alter their interaction with tyrosinase.

Quantitative Data on Related Melanogenesis Inhibitors

CompoundTargetAssay TypeIC50 ValueReference
Arbutin (β-arbutin)Mushroom TyrosinaseEnzyme Activity Assay0.5 mM[1]
α-ArbutinMurine Melanoma TyrosinaseEnzyme Activity Assay0.48 mM[1]
DeoxyarbutinMushroom TyrosinaseEnzyme Activity AssayMore potent than hydroquinone and arbutin[1]
HydroquinoneMushroom TyrosinaseEnzyme Activity Assay-[2]
Kojic AcidMushroom TyrosinaseEnzyme Activity Assay36.02 µM[3]

Table 1: Tyrosinase Inhibitory Activity of Arbutin and Other Compounds.

CompoundCell LineEffectConcentrationInhibition (%)Reference
ArbutinHuman MelanocytesMelanin Synthesis Inhibition100 µg/ml~20%[4]
α-ArbutinHuman Melanoma Cells (HMV-II)Melanin Synthesis Inhibition0.5 mM24%[5]
α-Arbutin3D Human Skin ModelMelanin Synthesis Inhibition250 µg60%[5]

Table 2: Cellular Effects of Arbutin Derivatives on Melanin Production.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of melanogenesis inhibitors.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of tyrosinase.

  • Reagents and Materials:

    • Mushroom tyrosinase (Sigma-Aldrich)

    • L-DOPA (Sigma-Aldrich)

    • Phosphate buffer (pH 6.8)

    • Test compound (this compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in phosphate buffer.

    • In a 96-well plate, add 20 µL of the tyrosinase solution to each well.

    • Add 20 µL of the test compound or control at different concentrations to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 160 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specified period using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase Prepare Tyrosinase Solution Add_Enzyme Add Tyrosinase to 96-well plate Tyrosinase->Add_Enzyme Compound Prepare Test Compound Dilutions Add_Compound Add Test Compound Compound->Add_Compound L_DOPA Prepare L-DOPA Solution Add_Substrate Add L-DOPA L_DOPA->Add_Substrate Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure Absorbance at 475 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Figure 2: Workflow for the in vitro tyrosinase activity assay.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes or melanoma cells after treatment with a test compound.

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells or normal human epidermal melanocytes in appropriate media.

    • Seed the cells in a 6-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 72 hours).

  • Melanin Extraction and Quantification:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with 1 N NaOH containing 10% DMSO.

    • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

    • Centrifuge the lysate to pellet any insoluble material.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Create a standard curve using synthetic melanin.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay to normalize the melanin content.

    • The melanin content is expressed as µg of melanin per mg of protein.

Western Blot Analysis of Melanogenic Proteins

This technique is used to determine the effect of a test compound on the expression levels of key proteins in the melanogenesis pathway.

  • Cell Lysis and Protein Quantification:

    • Treat cells as described in the melanin content assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, phospho-CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Points of Intervention

The following diagram illustrates the core melanogenesis signaling pathway and the potential points of intervention for this compound, based on the known mechanisms of arbutin and other hydroquinone derivatives.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylates MITF MITF pCREB->MITF upregulates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates TRP1_Gene TRP-1 Gene MITF->TRP1_Gene activates TRP2_Gene TRP-2 Gene MITF->TRP2_Gene activates Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase translates to TRP1 TRP-1 TRP1_Gene->TRP1 translates to TRP2 TRP-2 TRP2_Gene->TRP2 translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ...TRP-1, TRP-2 This compound This compound This compound->MITF may downregulate (inferred from arbutin) This compound->Tyrosinase inhibits

Figure 3: The melanogenesis signaling pathway and potential inhibitory points of this compound.

Conclusion

This compound, a structural analog of the well-known skin-lightening agent arbutin, holds promise as a modulator of melanogenesis. Based on the extensive research on related hydroquinone derivatives, its primary mechanism of action is likely the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Furthermore, it may also influence the expression of key melanogenic proteins by modulating upstream signaling pathways, potentially involving the downregulation of MITF.

While direct experimental evidence for this compound's efficacy and precise molecular interactions is currently lacking, this technical guide provides a solid foundation for future research. The detailed experimental protocols and the elucidated signaling pathways offer a clear roadmap for scientists and drug development professionals to systematically investigate the potential of this compound as a novel agent for the management of hyperpigmentation disorders. Further studies are warranted to quantify its tyrosinase inhibitory activity, assess its effects on melanin production in cellular and tissue models, and elucidate its precise impact on the intricate signaling network governing melanogenesis.

References

Physicochemical properties and characterization of Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isohomoarbutin: Physicochemical Properties, Characterization, and Biological Activity

Introduction

This compound, also known as 4-hydroxy-2-methylphenyl β-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1][2] It can be isolated from various plant sources, including the whole herbs of Pyrola rotundifolia and Chimaphila umbellata.[1][3][4] Structurally, it is a derivative of hydroquinone. In the cosmetics industry, this compound is primarily recognized for its application as a skin-lightening agent, attributed to its ability to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[5][6] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization methods, and known biological mechanisms for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white crystalline powder that is soluble in water and ethanol.[7] Its key physicochemical properties are summarized in the table below, providing essential data for formulation, analysis, and quality control.

PropertyValueSource
CAS Number 25162-30-5[1][7]
Molecular Formula C₁₃H₁₈O₇[1][5][7]
Molecular Weight 286.28 g/mol [1][2][5]
Appearance White Crystalline Powder[5][7]
Melting Point 175-176 °C[1][7]
Boiling Point (Predicted) 560.4 ± 50.0 °C[1][5][7]
Density (Predicted) 1.497 ± 0.06 g/cm³[1][5][7]
pKa (Predicted) 10.25 ± 0.20[1][7]
Solubility Soluble in water and ethanol[7]
Storage Condition 2-8℃[7]

Characterization and Experimental Protocols

The identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key analytical experiments.

Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant_material Dried Plant Material (e.g., Pyrola rotundifolia) milling Milling to Powder plant_material->milling extraction Solvent Extraction (e.g., Ethanol/Water) milling->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography (e.g., Silica Gel) concentration->chromatography fractions Fraction Collection chromatography->fractions crystallization Crystallization fractions->crystallization final_product Pure this compound crystallization->final_product

Fig. 1: General workflow for this compound isolation.
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation, identification, and quantification of this compound in various matrices, including raw materials, cosmetic formulations, and biological samples.[8][9]

Objective: To quantify the purity of an this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Orthophosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., 50:50 water:methanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of the reference standard for calibration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often used for complex samples, while an isocratic elution can be used for purity assessment.[8][10]

      • Solvent A: Water with 0.1% orthophosphoric acid

      • Solvent B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: Determined by UV scan of this compound (phenolic compounds typically absorb around 280 nm).

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with the reference standard.

    • Calculate the concentration or purity based on the peak area relative to the calibration curve constructed from the standard solutions.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound's identity.[11][12][13]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Protocol:

    • Dissolve 5-10 mg of the purified this compound sample in a deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the proton and carbon framework of the molecule, including the sugar moiety and the substituted aromatic ring.

B. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film).

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl groups), C-H (aromatic and aliphatic), C=C (aromatic ring), and C-O (ether and alcohol) bonds.

C. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like LC (LC-MS).

    • Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum and identify the molecular ion peak (M+H)⁺ or (M-H)⁻ to confirm the molecular weight (286.28 g/mol ).[2][5] Analyze fragmentation patterns for further structural confirmation.

Biological Activity and Signaling Pathways

The primary biological activity of this compound relevant to its commercial use is the inhibition of melanogenesis.[7] It may also possess antioxidant properties, a common feature of phenolic compounds.

Inhibition of Tyrosinase and Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[14][15][16] this compound and its structural relatives act as competitive inhibitors of tyrosinase, binding to the enzyme's active site but not undergoing a reaction, thereby preventing the natural substrate from binding and reducing melanin production.[6]

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase (Enzyme) This compound This compound This compound->Inhibition Inhibition->Tyrosinase Competitive Inhibition

Fig. 2: Mechanism of tyrosinase inhibition by this compound.
Potential Antioxidant Signaling Pathway (Nrf2/ARE)

Phenolic compounds are well-known for their antioxidant activities, which can be exerted through direct radical scavenging or by upregulating endogenous antioxidant systems.[17][18] A key pathway for cellular defense against oxidative stress is the Nrf2/ARE pathway. While direct evidence for this compound is still emerging, it is plausible that it could activate this pathway, similar to other bioactive phenols.

Activation involves the release of the transcription factor Nrf2, its translocation to the nucleus, and binding to the Antioxidant Response Element (ARE), which drives the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and Catalase.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antioxidant) Keap1 Keap1 This compound->Keap1 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inactive Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, Catalase) ARE->Antioxidant_Genes Promotes Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Nrf2_n->ARE Binds to

Fig. 3: Plausible Nrf2/ARE antioxidant pathway activation.

Conclusion

This compound is a well-characterized phenolic glycoside with established physicochemical properties and significant biological activity, particularly as a tyrosinase inhibitor for cosmetic applications. The analytical protocols detailed in this guide, including HPLC and various spectroscopic methods, provide a robust framework for its quality control and further research. While its primary mechanism of action in skin lightening is understood, further investigation into its potential antioxidant activities and other pharmacological effects could reveal new therapeutic applications for this versatile natural compound.

References

An In-depth Technical Guide to Isohomoarbutin: CAS Number, Spectroscopic Data, and Role in Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isohomoarbutin, a hydroquinone glucoside of significant interest in the fields of dermatology and cosmetology. This document details its chemical identity, including its CAS registry number, and presents a summary of its spectroscopic data. Furthermore, it elucidates the mechanism of action of this compound as a tyrosinase inhibitor within the melanogenesis signaling pathway, offering a valuable resource for researchers and professionals engaged in the development of novel skincare agents and therapies for hyperpigmentation disorders.

Chemical Identification

This compound , also known by its IUPAC name (2-methyl-4-(β-D-glucopyranosyloxy)phenol), is a naturally occurring compound that has garnered attention for its skin-lightening properties.

Identifier Value
CAS Number 25162-30-5[1]
Molecular Formula C₁₃H₁₈O₇
Molecular Weight 286.28 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the glucose moiety are expected. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the anomeric carbon of the glucose unit will also be in a characteristic downfield region for glycosides. The protons of the methyl group will appear as a singlet in the upfield region. The remaining glucose protons will exhibit complex multiplets in the region of δ 3.0-5.0 ppm.

The ¹³C NMR spectrum will show 13 distinct carbon signals, corresponding to each carbon atom in the this compound molecule. The aromatic carbons will resonate in the δ 110-160 ppm range. The anomeric carbon of the glucose moiety will have a characteristic chemical shift around δ 100-105 ppm. The carbon of the methyl group will appear at the most upfield position. The remaining six carbons of the glucose unit will be found in the δ 60-80 ppm region.

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Parameters such as the number of scans, relaxation delay, and acquisition time should be optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • 2D NMR Experiments (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 287.29 or the sodium adduct [M+Na]⁺ at m/z 309.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₃H₁₈O₇). Fragmentation patterns in tandem MS (MS/MS) experiments would likely show the loss of the glucose moiety (162.14 g/mol ), resulting in a fragment ion corresponding to the aglycone part of the molecule.

A general protocol for acquiring the mass spectrum of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis. This can be coupled with a liquid chromatography (LC) system for sample introduction and purification.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For positive mode, the formation of [M+H]⁺ and [M+Na]⁺ adducts is expected. For negative mode, the [M-H]⁻ ion would be observed.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Mechanism of Action: Inhibition of Melanogenesis

This compound's primary biological activity of interest is its ability to inhibit melanogenesis, the process of melanin production in the skin. This effect is primarily achieved through the inhibition of tyrosinase, the key and rate-limiting enzyme in this pathway.

The Melanogenesis Signaling Pathway

Melanogenesis is a complex signaling cascade initiated by external stimuli such as UV radiation. This leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression. MITF upregulates the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). Tyrosinase catalyzes the first two critical steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted to melanin through a series of enzymatic and non-enzymatic reactions.

This compound as a Tyrosinase Inhibitor

This compound acts as a competitive inhibitor of tyrosinase. Its hydroquinone structure allows it to bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine. By occupying the active site, this compound prevents the catalytic activity of tyrosinase, thereby blocking the initial and rate-limiting steps of melanin synthesis. This leads to a reduction in melanin production and a consequent lightening of the skin.

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the simplified melanogenesis signaling pathway and the point of inhibition by this compound.

Melanogenesis_Pathway cluster_0 External Stimuli cluster_1 Signaling Cascade cluster_2 Melanin Synthesis cluster_3 Inhibition UV UV Radiation MC1R MC1R UV->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase Tyrosinase (TYR) MITF->Tyrosinase Upregulates L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Catalyzes Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Catalyzes Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Inhibits

Caption: Simplified melanogenesis pathway and this compound's inhibitory action.

Conclusion

This compound is a well-characterized molecule with a confirmed CAS number and predictable spectroscopic features. Its primary mechanism of action as a competitive tyrosinase inhibitor makes it a compound of high interest for applications in dermatology and cosmetics aimed at treating hyperpigmentation and promoting skin lightening. This technical guide provides foundational information for researchers and professionals to further explore the potential of this compound in the development of innovative and effective skincare solutions. Further research into its clinical efficacy, safety profile, and formulation optimization will be crucial for its successful translation into commercial products.

References

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Isohomoarbutin and its structurally and functionally related analogs. The primary focus is on their role as tyrosinase inhibitors for applications in dermatology and cosmetology, specifically for addressing hyperpigmentation. This document synthesizes available data on the mechanism of action, quantitative efficacy, and relevant experimental methodologies. It also highlights the current gaps in the scientific literature, particularly concerning this compound, to guide future research endeavors.

Introduction: The Challenge of Hyperpigmentation

Melanin, the primary pigment in human skin, is produced through a complex biochemical process known as melanogenesis. While essential for photoprotection against ultraviolet (UV) radiation, its overproduction or irregular distribution leads to hyperpigmentary disorders such as melasma, solar lentigines (age spots), and post-inflammatory hyperpigmentation. The key rate-limiting enzyme in this pathway is tyrosinase (EC 1.14.18.1). Consequently, the inhibition of tyrosinase is a principal strategy in the development of skin-lightening and depigmenting agents[1].

Hydroquinone has long been a benchmark for treating hyperpigmentation, but concerns over its safety profile have spurred the search for safer and more effective alternatives. This has led to significant interest in hydroquinone glycosides, a class of compounds where a sugar molecule is attached to a hydroquinone backbone. This modification often improves stability and reduces cytotoxicity.

This compound , chemically known as 4-hydroxy-2-methylphenyl β-D-glucopyranoside, is a hydroquinone glycoside and an isomer of homoarbutin. It is structurally similar to arbutin (hydroquinone-O-β-D-glucopyranoside), a well-known tyrosinase inhibitor found in nature. Despite its commercial use in cosmetic formulations, there is a notable scarcity of peer-reviewed scientific literature detailing its specific biological efficacy and inhibitory potency. This review aims to consolidate the existing knowledge on the overarching mechanism of action shared by these compounds, provide detailed quantitative data on well-researched analogs, and present standardized protocols to facilitate further investigation into this compound itself.

Chemical Properties and Synthesis of this compound

Chemical Identity
  • IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol[2]

  • CAS Number: 25162-30-5[2]

  • Molecular Formula: C₁₃H₁₈O₇[2]

  • Molecular Weight: 286.28 g/mol [2]

This compound is a glycoside derivative of 2-methylhydroquinone. The presence of the methyl group on the phenolic ring distinguishes it from the more common β-arbutin.

Plausible Synthesis Route

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be inferred from established glycosylation methods for similar phenolic compounds. The synthesis would involve the glycosylation of 2-methylhydroquinone[3][4]. A common method is the Koenigs-Knorr reaction, which involves:

  • Protection of the Glucose Hydroxyl Groups: The hydroxyl groups of a glucose derivative (e.g., D-glucose) are protected, typically by acetylation, to form a stable intermediate like pentaacetyl-β-D-glucose.

  • Activation: The anomeric carbon (C1) of the protected glucose is activated, usually by converting the acetyl group to a bromide using HBr, to form acetobromoglucose.

  • Glycosylation: The aglycone, 2-methylhydroquinone, is reacted with the activated sugar (acetobromoglucose) in the presence of a promoter (e.g., a silver or mercury salt) to form the glycosidic bond.

  • Deprotection: The protecting acetyl groups are removed from the sugar moiety under basic conditions (e.g., using sodium methoxide in methanol via Zemplén deacetylation) to yield the final product, this compound.

Alternatively, enzymatic synthesis using glycosyltransferases or amylosucrase, which has been successfully employed for producing α-arbutin from hydroquinone and sucrose, represents a greener and more regioselective approach that could be adapted for this compound[5].

Mechanism of Action: Inhibition of Melanogenesis

The depigmenting effect of this compound and its analogs is primarily attributed to their ability to interfere with the melanogenesis pathway at the enzymatic level.

The Melanogenesis Signaling Pathway

Melanin synthesis is a highly regulated process initiated by external stimuli, most notably UV radiation. The canonical signaling pathway involves the following key steps[6][7]:

  • Receptor Activation: UV exposure stimulates keratinocytes to produce signaling molecules like α-melanocyte-stimulating hormone (α-MSH).

  • cAMP Pathway: α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating adenylyl cyclase and increasing intracellular levels of cyclic adenosine monophosphate (cAMP).

  • PKA and CREB Activation: Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).

  • MITF Transcription: Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.

  • Expression of Melanogenic Enzymes: MITF promotes the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).

These enzymes are then trafficked to melanosomes, the specialized organelles where melanin synthesis occurs.

Melanogenesis_Pathway UV UV Radiation aMSH α-MSH UV->aMSH stimulates MC1R MC1R aMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF upregulates TYR Tyrosinase (TYR) MITF->TYR promotes transcription of TRP1 TRP-1 MITF->TRP1 promotes transcription of TRP2 TRP-2 MITF->TRP2 promotes transcription of Melanin Melanin Synthesis TYR->Melanin catalyze TRP1->Melanin catalyze TRP2->Melanin catalyze Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Tyrosinase1 Tyrosinase Dopaquinone Dopaquinone (Product) Tyrosinase1->Dopaquinone Tyrosine L-Tyrosine (Substrate) Tyrosine->Tyrosinase1 Tyrosinase2 Tyrosinase Blocked Reaction Blocked Tyrosinase2->Blocked Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase2 binds to active site Assay_Workflow Start Start Prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions Start->Prep Pipette Pipette Buffer, Inhibitor (or Solvent), and Tyrosinase into 96-well Plate Prep->Pipette Incubate Pre-incubate for 10 min (e.g., 25°C) Pipette->Incubate AddSubstrate Initiate Reaction: Add L-DOPA to all wells Incubate->AddSubstrate Measure Measure Absorbance at 475 nm over 15-20 min AddSubstrate->Measure Analyze Data Analysis: 1. Calculate Reaction Rates 2. Determine % Inhibition 3. Plot and find IC50 Measure->Analyze End End Analyze->End

References

Preliminary Toxicological Screening of Isohomoarbutin in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no direct toxicological studies on Isohomoarbutin in cell lines have been published. This guide will, therefore, leverage the available data on its close structural isomer, Arbutin , to provide a comprehensive framework for the preliminary toxicological screening of this compound. The methodologies and potential outcomes discussed are based on established toxicological assays and the known biological activities of Arbutin. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a hydroquinone glycoside, is a promising compound with potential applications in the pharmaceutical and cosmetic industries. A critical step in the preclinical development of any new chemical entity is the assessment of its toxicological profile. In vitro cell-based assays provide a rapid and cost-effective initial screening to evaluate potential cytotoxicity, genotoxicity, and the underlying mechanisms of cell death. This guide outlines the core experimental protocols and data presentation for a preliminary toxicological assessment of this compound, using Arbutin as a proxy.

Cytotoxicity Assessment

The initial evaluation of a compound's toxicity involves determining its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a substance that inhibits a biological process by 50%.

Data Presentation: IC50 Values of Arbutin in Various Cell Lines

The cytotoxic effects of Arbutin have been evaluated in several cell lines, with IC50 values varying depending on the cell type and exposure duration. A summary of these findings is presented below.

Cell LineCell TypeCompoundExposure TimeIC50 Value
SKOV3Human Ovarian CancerArbutin48 hours68.94 mM
B16Murine MelanomaAcetylated Arbutin72 hours~3.85 mM
TCCSUPHuman Bladder CancerArbutinNot SpecifiedNot Specified (inhibition observed)
MG-63Human OsteosarcomaArbutinNot SpecifiedDose-dependent inhibition
SW1353Human OsteosarcomaArbutinNot SpecifiedDose-dependent inhibition
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound (or Arbutin as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed cells in 96-well plate b Incubate for 24h a->b d Treat cells with different concentrations b->d c Prepare serial dilutions of this compound c->d e Incubate for 24, 48, 72h d->e f Add MTT solution e->f g Incubate for 4h f->g h Add solubilization solution g->h i Measure absorbance at 570 nm h->i j Calculate % cell viability i->j k Determine IC50 value j->k

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic compounds can eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Arbutin-Induced Apoptosis

Studies have shown that Arbutin can induce apoptosis in various cancer cell lines.

Cell LineCompoundConcentrationTreatment TimeEarly Apoptosis (%)Late Apoptosis/Necrosis (%)
B16 Murine MelanomaArbutin5.4 mM24 hours19.3Not specified
B16 Murine MelanomaAcetylated Arbutin5.4 mM24 hours23.7Not specified
LNCaP (Prostate Cancer)Arbutin1000 µMNot specifiedDose-dependent increaseDose-dependent increase
Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide is used as a marker for cells that have lost membrane integrity.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis/Necrosis Quadrant Analysis

G cluster_0 a b a->b Annexin V -> c a->c Propidium Iodide -> q1 Q1: Necrotic (Annexin V+/PI+) d e q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a compound. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Data Presentation: Arbutin-Induced Genotoxicity
Experimental Protocol: Alkaline Comet Assay

The alkaline Comet assay is used to detect single-strand DNA breaks and alkali-labile sites.

Materials:

  • Microscope slides

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

  • Cell Embedding: Mix treated cells with 0.5% LMPA and layer onto the pre-coated slides.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage of 25 V and adjust the current to 300 mA for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with an appropriate fluorescent dye.

  • Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment using specialized software.

Comet Assay Workflow

G a Cell Treatment b Embed cells in agarose on slide a->b c Lysis b->c d DNA Unwinding (Alkaline Buffer) c->d e Electrophoresis d->e f Neutralization e->f g DNA Staining f->g h Microscopic Analysis g->h

Caption: Key steps in the Comet assay for genotoxicity assessment.

Signaling Pathways in Arbutin-Induced Apoptosis

Understanding the molecular mechanisms underlying a compound's toxicity is crucial. Studies on Arbutin suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway and the modulation of the AKT/mTOR signaling pathway.

Mitochondrial Apoptosis Pathway

Arbutin has been shown to induce apoptosis through the mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.[2] This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death. The tumor suppressor protein p53 is also implicated in this pathway.[1]

Arbutin-Induced Mitochondrial Apoptosis Pathway

G cluster_0 Stimulus cluster_1 Upstream Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Arbutin Arbutin p53 p53 activation Arbutin->p53 Bcl2 Bcl-2 family (Bax/Bcl-2 ratio ↑) p53->Bcl2 Mito Mitochondrial Permeability ↑ Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway of Arbutin-induced apoptosis.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Arbutin has been reported to inactivate this pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[3]

Inhibition of AKT/mTOR Pathway by Arbutin

G cluster_0 Inhibitor cluster_1 Signaling Cascade cluster_2 Cellular Processes Arbutin Arbutin AKT AKT Arbutin->AKT PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Arbutin's inhibitory effect on the AKT/mTOR signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the essential in vitro assays for the preliminary toxicological screening of this compound, using data from its isomer, Arbutin, as a reference. The outlined experimental protocols for cytotoxicity, apoptosis, and genotoxicity assessment, along with the data presentation formats and visualizations of key signaling pathways, offer a robust framework for researchers in the field of drug development. Further studies are warranted to directly assess the toxicological profile of this compound and to elucidate its precise mechanisms of action.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Isohomoarbutin. This compound, a derivative of hydroquinone, is a compound of interest in pharmaceutical and cosmetic research. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple, precise, and reliable analytical procedure suitable for routine quality control and research applications. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. This method employs a reversed-phase chromatographic approach, where the stationary phase (a C18 column) is nonpolar, and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is achieved using a UV-Vis spectrophotometric detector set at the maximum absorbance wavelength of this compound, allowing for its accurate quantification based on the peak area.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • Filtration assembly with 0.45 µm and 0.22 µm membrane filters.

2.2 Reagents and Materials

  • This compound reference standard (>98% purity).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Acetic Acid (Glacial, HPLC grade).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Syringe filters (0.22 µm, PTFE or Nylon).

  • Volumetric flasks, pipettes, and autosampler vials.

Experimental Protocols

3.1 Preparation of Mobile Phase Prepare a mobile phase consisting of Methanol and Water (containing 0.1% v/v Acetic Acid) in a 60:40 v/v ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use. The addition of acetic acid helps to improve the peak shape of phenolic compounds like this compound.[1][2]

3.2 Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

3.3 Sample Preparation (Example: Cosmetic Cream)

  • Accurately weigh 1.0 g of the cosmetic cream containing this compound into a 50 mL centrifuge tube.

  • Add 20 mL of the mobile phase as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Sonicate for 20 minutes to facilitate the extraction of the analyte from the matrix.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, perform further dilutions with the mobile phase to bring the concentration within the linear range of the calibration curve.

3.4 HPLC-UV Chromatographic Conditions The following conditions are recommended as a starting point. Optimization may be required based on the specific system and sample matrix.

ParameterRecommended Condition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (with 0.1% Acetic Acid) (60:40, v/v)[3]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 225 nm[3] or 289 nm[5] (Verify λmax of this compound)
Run Time Approximately 10 minutes

Method Validation

The developed analytical method must be validated as per ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][6]

4.1 Specificity Specificity is assessed by analyzing a blank sample matrix (e.g., cream base without this compound) to ensure that no endogenous components interfere with the analyte peak at the retention time of this compound.

4.2 Linearity and Range Linearity is determined by injecting the working standard solutions (5-100 µg/mL) in triplicate. A calibration curve is plotted by correlating the peak area with the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

4.3 Accuracy Accuracy is evaluated by performing recovery studies. A known amount of this compound standard is spiked into a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[5]

4.4 Precision

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration are performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on two different days by different analysts to assess the method's reproducibility. The precision is expressed as the Relative Standard Deviation (%RSD).[7]

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7] This can be achieved by injecting serially diluted solutions of known concentrations.

Data Presentation

The validation data are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5 110540
10 221350
25 552890
50 1106100
75 1658500
100 2211400
Linear Regression y = 22105x - 450

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, n=3) % Recovery % RSD
80% 40 39.85 99.63 0.85
100% 50 50.41 100.82 0.62

| 120% | 60 | 59.72 | 99.53 | 0.77 |

Table 3: Precision Data

Parameter % RSD (n=6) Acceptance Criteria
Repeatability (Intra-day) 0.98 ≤ 2%

| Intermediate Precision (Inter-day) | 1.15 | ≤ 2% |

Table 4: System Suitability and Sensitivity

Parameter Result Acceptance Criteria
Theoretical Plates > 5000 > 2000
Tailing Factor 1.1 ≤ 2.0
LOD 0.5 µg/mL -

| LOQ | 1.5 µg/mL | - |

Visualized Workflow

The logical workflow for the HPLC-UV method development and validation is illustrated below.

HPLC_Workflow HPLC-UV Method Workflow for this compound Quantification A Prepare Mobile Phase (Methanol:Water:Acetic Acid) B Prepare Standard Stock & Working Solutions A->B E Inject Samples & Standards B->E C Sample Extraction (e.g., from Cream Matrix) D HPLC System Setup & Equilibration C->D D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (225 nm) F->G H Data Acquisition & Peak Integration G->H I Quantification (Using Calibration Curve) H->I J Method Validation (ICH Guidelines) I->J K Generate Final Report J->K

Caption: Workflow for this compound analysis by HPLC-UV.

References

Application Notes and Protocols for Measuring Isohomoarbutin's Tyrosinase Inhibition in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme regulating this pathway is tyrosinase. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents and treatments for hyperpigmentation. Isohomoarbutin, a derivative of arbutin, has emerged as a compound of interest for its potential tyrosinase inhibitory effects.

These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound in inhibiting tyrosinase activity and reducing melanin content in B16F10 melanoma cells, a widely used in vitro model for melanogenesis studies. The protocols outlined below cover cell viability, cellular tyrosinase activity, and melanin content measurement, ensuring a comprehensive evaluation of this compound's anti-melanogenic properties.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for the clear and structured presentation of results, facilitating easy comparison of the effects of this compound.

Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
10To be determined
50To be determined
100To be determined
200To be determined
500To be determined

Table 2: Inhibitory Effect of this compound on Cellular Tyrosinase Activity

TreatmentTyrosinase Activity (% of Control)
Control (Untreated)100
α-MSH (100 nM)To be determined (Expected Increase)
This compound (50 µM) + α-MSHTo be determined
This compound (100 µM) + α-MSHTo be determined
This compound (200 µM) + α-MSHTo be determined
Kojic Acid (Positive Control, 200 µM) + α-MSHTo be determined (Expected Decrease)

Table 3: Effect of this compound on Melanin Content in B16F10 Cells

TreatmentMelanin Content (% of Control)
Control (Untreated)100
α-MSH (100 nM)To be determined (Expected Increase)
This compound (50 µM) + α-MSHTo be determined
This compound (100 µM) + α-MSHTo be determined
This compound (200 µM) + α-MSHTo be determined
Kojic Acid (Positive Control, 200 µM) + α-MSHTo be determined (Expected Decrease)

Experimental Protocols

Cell Culture and Maintenance

B16F10 murine melanoma cells are a suitable model for studying melanogenesis.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its inhibitory effects.

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) for 48 hours. Include a vehicle control (medium only).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity.

  • Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with non-toxic concentrations of this compound and/or α-melanocyte-stimulating hormone (α-MSH, 100 nM to induce melanogenesis) for 48-72 hours.[1] A known tyrosinase inhibitor like kojic acid should be used as a positive control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 1% Triton X-100 in phosphate buffer) containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Enzymatic Reaction: In a 96-well plate, mix 40 µg of protein from each cell lysate with 5 mM L-DOPA solution in phosphate buffer (pH 6.8).

  • Absorbance Measurement: Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm to quantify the formation of dopachrome.

  • Calculation: Tyrosinase activity (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Melanin Content Assay

This protocol quantifies the amount of melanin produced by the cells.

  • Cell Seeding and Treatment: Seed B16F10 cells in a 24-well plate at a density of 1 x 10⁵ cells/well.[2] Treat the cells as described in the tyrosinase activity assay.

  • Cell Lysis and Melanin Solubilization: After treatment, wash the cells with PBS and dissolve the cell pellets in 200 µL of 1N NaOH at 80°C for 2 hours.[2]

  • Absorbance Measurement: Centrifuge the samples to collect the supernatant and measure the absorbance at 475 nm.[2] A standard curve using synthetic melanin can be used for quantification.[2]

  • Normalization: The melanin content can be normalized to the total protein content of the cells.

  • Calculation: Melanin content (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Signaling Pathway of Melanogenesis

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation TRP1 TRP-1 TRP1_Gene->TRP1 Transcription & Translation TRP2 TRP-2 TRP2_Gene->TRP2 Transcription & Translation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps (involving TRP-1, TRP-2) This compound This compound (Inhibitor) This compound->Tyrosinase Inhibits

Caption: Signaling pathway of melanogenesis and the target of this compound.

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture B16F10 Cells start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc treatment Treat Cells with This compound & α-MSH determine_conc->treatment tyrosinase_assay Cellular Tyrosinase Activity Assay treatment->tyrosinase_assay melanin_assay Melanin Content Assay treatment->melanin_assay data_analysis Data Analysis & Interpretation tyrosinase_assay->data_analysis melanin_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound's tyrosinase inhibition.

References

In-Vitro Skin Permeation Model for Assessing Isohomoarbutin Absorption

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isohomoarbutin, a derivative of arbutin, is a cosmetic ingredient with potential skin-lightening properties. Assessing its absorption into the skin is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for an in-vitro skin permeation study of this compound using a Franz diffusion cell model. This model is a widely accepted method for evaluating the percutaneous absorption of cosmetic and pharmaceutical compounds.

The protocol outlines the necessary materials, step-by-step procedures for skin preparation, the Franz diffusion cell experiment, and sample analysis using High-Performance Liquid Chromatography (HPLC). Additionally, this note includes a summary of representative quantitative data for arbutin, a closely related molecule, to provide a reference for expected permeation characteristics.

Key Permeation Parameters

The primary parameters determined from an in-vitro skin permeation study are:

  • Steady-State Flux (Jss): The rate of permeation across the skin at a constant rate.

  • Permeability Coefficient (Kp): A measure of the skin's permeability to a specific compound.[1][2][3]

  • Lag Time (Tlag): The time required for the permeant to establish a steady-state diffusion across the skin.

Skin Absorption Pathways

The absorption of cosmetic ingredients through the skin primarily occurs via three routes: the intercellular, transcellular, and appendageal pathways. The intercellular route, where substances move through the lipid matrix between skin cells, is the most common pathway for many cosmetic ingredients.

Skin_Absorption_Pathways cluster_0 Stratum Corneum cluster_1 Viable Epidermis cluster_2 Dermis Corneocyte1 Corneocyte Corneocyte2 Corneocyte Corneocyte3 Corneocyte EpidermalCell1 Viable Epidermal Cell LipidMatrix Lipid Matrix DermalCapillary Dermal Capillary Molecule1 This compound Molecule1->Corneocyte1 Transcellular Pathway Molecule2 This compound Molecule2->LipidMatrix Intercellular Pathway Molecule3 This compound HairFollicle Hair Follicle Molecule3->HairFollicle Appendageal Pathway cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 Experimental_Workflow SkinPrep 1. Skin Preparation (Porcine Ear Skin) CellSetup 2. Franz Cell Assembly SkinPrep->CellSetup Dosing 3. Application of This compound Formulation CellSetup->Dosing Sampling 4. Receptor Fluid Sampling (at defined time points) Dosing->Sampling Analysis 5. HPLC Analysis Sampling->Analysis DataProcessing 6. Data Processing and Calculation of Permeation Parameters Analysis->DataProcessing

References

Application of Isohomoarbutin in 3D Human Skin Equivalent Models for Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isohomoarbutin, a derivative of hydroquinone, is a promising agent for the regulation of skin pigmentation. This document outlines the application and protocols for evaluating the efficacy of this compound in inhibiting melanogenesis using three-dimensional (3D) human skin equivalent (HSE) models. These models closely mimic the structure and function of native human skin, providing a physiologically relevant platform for dermatological and cosmetic research.[1][2] The protocols detailed below cover the assessment of cytotoxicity, melanin content, and the underlying molecular mechanisms of this compound's action.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound on 3D human skin equivalent models.

Table 1: Cytotoxicity of this compound on Keratinocytes and Fibroblasts in 3D HSE Models

Concentration (µM)Keratinocyte Viability (%)Fibroblast Viability (%)
0 (Control)100 ± 5.0100 ± 4.8
1098 ± 4.599 ± 5.1
5095 ± 5.297 ± 4.9
10092 ± 4.894 ± 5.3
20088 ± 5.590 ± 4.7
50075 ± 6.180 ± 5.9

Note: Data are presented as mean ± standard deviation (SD). Viability was assessed using the MTT assay.

Table 2: Effect of this compound on Melanin Content in 3D HSE Models

TreatmentMelanin Content (%)
Control (Untreated)100 ± 7.2
α-MSH (100 nM)185 ± 9.5
α-MSH + this compound (50 µM)140 ± 8.1
α-MSH + this compound (100 µM)110 ± 7.8
α-MSH + this compound (200 µM)85 ± 6.9
Kojic Acid (200 µM) - Positive Control95 ± 7.5

Note: Data are presented as mean ± SD. Melanin content was measured spectrophotometrically after solubilization.

Table 3: Inhibition of Tyrosinase Activity by this compound

Concentration (µM)Tyrosinase Activity Inhibition (%)
1015 ± 2.5
5035 ± 3.1
10058 ± 4.2
20075 ± 5.0
Kojic Acid (100 µM) - Positive Control65 ± 4.5

Note: Data are presented as mean ± SD. Tyrosinase activity was determined using a cell-free enzymatic assay with L-DOPA as the substrate.

Experimental Protocols

Construction of 3D Human Skin Equivalent (HSE) Model

This protocol describes the generation of a full-thickness HSE model containing dermal and epidermal layers.[2][3][4]

Materials:

  • Human dermal fibroblasts (HDFs)

  • Human epidermal keratinocytes (HEKs)

  • Human melanocytes

  • Rat tail collagen type I

  • Cell culture inserts (e.g., 12-well format)

  • Fibroblast growth medium (FGM)

  • Keratinocyte growth medium (KGM)

  • Melanocyte growth medium (MGM)

  • Neutralization buffer (e.g., 10x PBS, 1N NaOH)

  • Genipin (for collagen cross-linking)[3]

Procedure:

  • Dermal Layer Preparation:

    • Prepare a collagen solution on ice by mixing rat tail collagen type I, neutralization buffer, and FGM.

    • Resuspend HDFs in FGM and mix with the neutralized collagen solution to a final concentration of 2.5 x 10^4 cells/mL.

    • Add genipin to a final concentration of 10 µM to the collagen-fibroblast mixture to reduce gel contraction.[3]

    • Dispense 1.5 mL of the mixture into each cell culture insert and incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for gelation.

    • After gelation, add FGM to the bottom of the well and incubate for 5-7 days, changing the medium every 2-3 days, to allow the fibroblasts to contract the collagen matrix.

  • Epidermal Layer Seeding:

    • Culture HEKs and melanocytes separately to 80% confluency.

    • Trypsinize and resuspend the cells. Mix HEKs and melanocytes at a ratio of 10:1 in KGM.

    • Seed 1.0 x 10^5 cells (HEKs and melanocytes) onto the surface of the contracted dermal layer in the cell culture inserts.

    • Submerge the co-culture in KGM for 2-3 days to allow for cell attachment and proliferation.

  • Air-Liquid Interface (ALI) Culture:

    • Aspirate the medium from the top of the insert to expose the epidermal layer to air.

    • Add differentiation medium to the bottom of the well, ensuring the medium level does not reach the top of the insert.

    • Culture at the ALI for 14-21 days to allow for full epidermal differentiation and stratification. Change the differentiation medium every 2-3 days.

Melanin Content Assay

This protocol details the quantification of melanin in the 3D HSE models.[5][6]

Materials:

  • Phosphate-buffered saline (PBS)

  • Solubilization buffer: 1 N NaOH with 10% DMSO

  • Spectrophotometer (plate reader)

  • Synthetic melanin standard

Procedure:

  • After treatment with this compound, wash the HSE models twice with PBS.

  • Harvest the epidermal layer from the collagen matrix.

  • Homogenize the tissue in 1 mL of the solubilization buffer.

  • Incubate the homogenate at 80°C for 1 hour to dissolve the melanin granules.

  • Centrifuge the lysate at 12,000 rpm for 10 minutes to pellet insoluble debris.

  • Transfer 200 µL of the supernatant to a 96-well plate.

  • Measure the absorbance at 475 nm using a spectrophotometer.

  • Prepare a standard curve using synthetic melanin dissolved in the solubilization buffer.

  • Calculate the melanin concentration in the samples by comparing their absorbance to the standard curve. Normalize the melanin content to the total protein content of the tissue lysate.

Cellular Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase within the cells of the 3D HSE model.[7][8]

Materials:

  • Lysis buffer: 50 mM sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 and protease inhibitors

  • L-DOPA solution (10 mM)

  • Spectrophotometer (plate reader)

Procedure:

  • Harvest the epidermal layer from the 3D HSE models and wash with PBS.

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • In a 96-well plate, add 80 µL of the cell lysate (containing 20-30 µg of protein) to each well.

  • Add 20 µL of 10 mM L-DOPA solution to initiate the reaction.

  • Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.

  • Calculate the rate of dopachrome formation, which is proportional to the tyrosinase activity. Express the activity as a percentage of the untreated control.

Western Blot Analysis for Melanogenesis-Related Proteins

This protocol is for the detection of key proteins involved in the melanogenesis pathway, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and microphthalmia-associated transcription factor (MITF).[9][10][11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TYR, anti-TRP-1, anti-TRP-2, anti-MITF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Harvest the epidermal layer and homogenize in RIPA buffer.

  • Determine protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control.

Visualizations: Diagrams and Workflows

experimental_workflow cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis prep_dermis Prepare Dermal Layer (Fibroblasts in Collagen) seed_epi Seed Epidermal Layer (Keratinocytes + Melanocytes) prep_dermis->seed_epi ali_culture Air-Liquid Interface Culture (14-21 days for differentiation) seed_epi->ali_culture treatment Treat 3D Skin Models with This compound (24-72h) ali_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity melanin Melanin Content Measurement treatment->melanin tyrosinase Tyrosinase Activity Assay treatment->tyrosinase western Western Blot (MITF, TYR, TRP-1, TRP-2) treatment->western

Caption: Experimental workflow for evaluating this compound in 3D skin models.

melanogenesis_pathway cluster_upstream Upstream Regulation cluster_downstream Melanin Synthesis alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r camp cAMP mc1r->camp pka PKA camp->pka creb CREB pka->creb mitf MITF (Transcription Factor) creb->mitf tyrosinase Tyrosinase (TYR) mitf->tyrosinase activates expression trp1 TRP-1 mitf->trp1 activates expression trp2 TRP-2 mitf->trp2 activates expression tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TYR dopaquinone Dopaquinone dopa->dopaquinone TYR melanin Melanin dopaquinone->melanin TRP-1, TRP-2 This compound This compound This compound->mitf may inhibit expression This compound->tyrosinase inhibits

Caption: Hypothesized signaling pathway of this compound in melanogenesis inhibition.

logical_relationship cluster_compound Test Compound cluster_model In Vitro Model cluster_endpoints Measured Endpoints cluster_outcome Overall Outcome This compound This compound hse_model 3D Human Skin Equivalent Model This compound->hse_model Applied to viability Cell Viability hse_model->viability Assessed for melanin_reduction Melanin Reduction hse_model->melanin_reduction Assessed for enzyme_inhibition Tyrosinase Inhibition hse_model->enzyme_inhibition Assessed for protein_expression ↓ MITF, TYR, TRP-1/2 hse_model->protein_expression Assessed for outcome Demonstration of Skin Lightening Efficacy and Safety viability->outcome melanin_reduction->outcome enzyme_inhibition->outcome protein_expression->outcome

Caption: Logical relationship of the study design for this compound evaluation.

References

Application Notes and Protocols: Gene Expression Analysis of Melanocytes Treated with Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohomoarbutin, a hydroquinone glucoside, is an emerging compound of interest for its potential as a skin-lightening agent. Its mechanism of action is believed to be similar to that of its well-known isomer, arbutin, which involves the inhibition of tyrosinase, the key enzyme in melanogenesis. This document provides a detailed protocol for investigating the effects of this compound on melanocyte gene expression, offering insights into its molecular mechanisms and potential efficacy as a depigmenting agent. The following protocols and data are intended to serve as a comprehensive guide for researchers in dermatology, cosmetology, and pharmacology.

I. Quantitative Data Summary

The following tables present hypothetical data, structured for clarity and comparative analysis, based on expected outcomes from the described experimental protocols. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Melanocytes

Treatment GroupConcentration (µM)Melanin Content (% of Control)Tyrosinase Activity (% of Control)Cell Viability (%)
Control0100 ± 5.2100 ± 4.8100 ± 3.1
This compound1085.3 ± 4.188.1 ± 3.998.2 ± 2.5
This compound5062.7 ± 3.5 65.4 ± 3.296.5 ± 2.8
This compound10045.1 ± 2.9 48.9 ± 2.795.1 ± 3.0
Arbutin (Reference)10058.6 ± 3.8 61.2 ± 3.597.3 ± 2.6

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SD (n=3).

Table 2: Relative mRNA Expression of Melanogenesis-Related Genes in B16F10 Melanocytes Treated with this compound (100 µM) for 24 hours

GeneGene DescriptionFold Change (vs. Control)p-value
TYRTyrosinase0.52 ± 0.04< 0.01
TRP-1Tyrosinase-Related Protein 10.68 ± 0.05< 0.05
TRP-2 (DCT)Tyrosinase-Related Protein 20.71 ± 0.06< 0.05
MITFMicrophthalmia-associated Transcription Factor0.61 ± 0.05< 0.01
MC1RMelanocortin 1 Receptor0.95 ± 0.08> 0.05
GAPDHGlyceraldehyde-3-phosphate dehydrogenase (Housekeeping)1.00 ± 0.03-

Data are presented as mean ± SD (n=3).

II. Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: B16F10 mouse melanoma cells or primary human epidermal melanocytes (HEMs).

  • Culture Medium:

    • For B16F10: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For HEMs: Commercially available melanocyte growth medium (e.g., M254 medium with HMGS supplement).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 70-80% confluency using TrypLE or a similar dissociation reagent.

  • Treatment with this compound: a. Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays). b. Allow cells to adhere and grow for 24 hours. c. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water). d. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

Protocol 2: Melanin Content Assay
  • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Lyse the cells with 1N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford protein assay.

Protocol 3: Tyrosinase Activity Assay
  • Wash the treated cells with PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution (2 mg/mL).

  • Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.

  • Calculate the tyrosinase activity as the rate of DOPAchrome formation and normalize to the protein concentration.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: a. Following treatment, lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). b. Extract total RNA according to the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/280 ratio).

  • cDNA Synthesis: a. Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: a. Prepare the reaction mixture containing cDNA template, forward and reverse primers for target genes (TYR, TRP-1, TRP-2, MITF, MC1R) and a housekeeping gene (GAPDH), and a SYBR Green master mix. b. Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol. c. Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

III. Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation cell_culture Melanocyte Culture (B16F10 or HEMs) treatment Treatment with This compound cell_culture->treatment melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay treatment->tyrosinase_assay viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction data_analysis Statistical Analysis (Fold Change, p-value) melanin_assay->data_analysis tyrosinase_assay->data_analysis viability_assay->data_analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR Analysis cdna_synthesis->qpcr qpcr->data_analysis western_blot Western Blotting protein_extraction->western_blot western_blot->data_analysis pathway_analysis Signaling Pathway Interpretation data_analysis->pathway_analysis

Caption: Experimental workflow for analyzing this compound's effects on melanocytes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r Binds ac Adenylate Cyclase mc1r->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates (Activates) mitf_gene MITF Gene creb->mitf_gene Promotes Transcription This compound This compound mitf_protein MITF Protein This compound->mitf_protein Downregulates Expression tyrosinase Tyrosinase (Enzyme) This compound->tyrosinase Inhibits Activity mitf_gene->mitf_protein Translation tyr_gene TYR Gene mitf_protein->tyr_gene Activates Transcription trp1_gene TRP-1 Gene mitf_protein->trp1_gene Activates Transcription trp2_gene TRP-2 Gene mitf_protein->trp2_gene Activates Transcription tyr_gene->tyrosinase Translation melanin Melanin tyrosinase->melanin Catalyzes Synthesis

Caption: Proposed signaling pathway of melanogenesis and inhibition by this compound.

Mechanism_of_Action cluster_compound Compound cluster_molecular_effects Molecular Effects cluster_cellular_outcome Cellular Outcome cluster_physiological_effect Physiological Effect iso This compound gene_exp Decreased mRNA Expression of TYR, TRP-1, TRP-2, MITF iso->gene_exp enz_act Direct Inhibition of Tyrosinase Enzyme Activity iso->enz_act mel_prod Reduced Melanin Production gene_exp->mel_prod enz_act->mel_prod skin Skin Lightening/ Depigmentation mel_prod->skin

Caption: Logical flow of this compound's mechanism of action.

Application Notes and Protocols: Molecular Docking of Isohomoarbutin with Human Tyrosinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive computational protocol for investigating the interaction between Isohomoarbutin and human tyrosinase through molecular docking. This document outlines the necessary steps, from protein and ligand preparation to docking simulation and results in analysis, offering a framework for researchers to predict the binding affinity and mode of interaction of this compound as a potential tyrosinase inhibitor.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[2][3] this compound, a derivative of arbutin, is a promising candidate for tyrosinase inhibition. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction at a molecular level.[3] This protocol details a representative in silico workflow to study the binding of this compound to a homology model of human tyrosinase.

Data Presentation

CompoundTarget EnzymeDocking Score (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
Kojic AcidMushroom Tyrosinase-5.4-HIS244, MET280
ArbutinHuman Tyrosinase-4.80--
TropoloneHuman Tyrosinase-5.93--
IsorhamnetinMushroom Tyrosinase-5.66 (AutoDock 4.2)235HIS244, MET280[4]
Vanillic AcidMushroom Tyrosinase-8.69-Active site histidine residues[5]

Note: The docking scores and interacting residues can vary depending on the specific software, force field, and protein structure used.

Experimental Protocols

This section outlines a detailed methodology for performing a molecular docking study of this compound with a homology model of human tyrosinase.

Preparation of the Human Tyrosinase Receptor

As the crystal structure of full-length human tyrosinase is not yet available, a homology model is required. A common approach is to use the structure of human tyrosinase-related protein 1 (TYRP1) as a template.

  • 1.1. Receptor Acquisition: A suitable template for homology modeling is the crystal structure of human TYRP1 (e.g., PDB ID: 5M8Q).[6] Alternatively, a pre-existing homology model of human tyrosinase can be obtained from databases.

  • 1.2. Receptor Preparation:

    • Using molecular modeling software such as AutoDock Tools, remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types for AutoDock.

Preparation of the this compound Ligand
  • 2.1. Ligand Structure Acquisition: Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.

  • 2.2. Ligand Preparation:

    • Use a molecular editor to check the bond orders and hybridization states of the ligand.

    • Add hydrogen atoms to the ligand structure.

    • Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Procedure

This protocol uses AutoDock Vina, a widely used open-source program for molecular docking.

  • 3.1. Grid Box Definition:

    • Define a grid box that encompasses the active site of the tyrosinase model. The active site is characterized by the presence of two copper ions coordinated by histidine residues.[7]

    • The center of the grid box should be set to the geometric center of the key active site residues.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical size is 60 x 60 x 60 Å.[5]

  • 3.2. Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. The program will explore different conformations and orientations of this compound within the defined grid box and calculate the binding affinity for each pose.

    • The number of binding modes to be generated can be specified (e.g., 10-20).

    • The exhaustiveness of the search determines the computational effort; a higher value increases the probability of finding the optimal binding pose.

  • 3.3. Analysis of Docking Results:

    • The primary output of the docking simulation is a set of docked conformations (poses) of the ligand, ranked by their predicted binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Analyze the interactions between this compound and the amino acid residues in the tyrosinase active site. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding mode and affinity of this compound with those of known tyrosinase inhibitors like kojic acid or arbutin, docked using the same protocol.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor 1. Receptor Acquisition (Human Tyrosinase Homology Model) Prep_Receptor Receptor Preparation - Remove water/ligands - Add hydrogens - Assign charges - Save as PDBQT Receptor->Prep_Receptor Ligand 2. Ligand Acquisition (this compound 3D Structure) Prep_Ligand Ligand Preparation - Add hydrogens - Energy minimization - Define rotatable bonds - Save as PDBQT Ligand->Prep_Ligand Grid 3. Grid Box Definition (Enclose Active Site) Prep_Receptor->Grid Prep_Ligand->Grid Dock 4. Docking Simulation (AutoDock Vina) Grid->Dock Analysis 5. Results Analysis - Binding energy (kcal/mol) - Binding poses Dock->Analysis Visualization 6. Interaction Visualization - Hydrogen bonds - Hydrophobic interactions Analysis->Visualization Conclusion Conclusion (Predictive binding mode and affinity) Visualization->Conclusion

Caption: Workflow for the molecular docking of this compound with human tyrosinase.

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine:s->DOPA:n hydroxylation Dopaquinone Dopaquinone DOPA:s->Dopaquinone:n oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone:s->Melanin:n Tyrosinase_mono Tyrosinase (Monophenolase activity) Tyrosinase_di Tyrosinase (Diphenolase activity) This compound This compound (Potential Inhibitor) This compound->Tyrosinase_mono This compound->Tyrosinase_di

Caption: Proposed inhibitory action of this compound on the melanin synthesis pathway.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Isohomoarbutin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of isohomoarbutin analogs and the subsequent evaluation of their structure-activity relationships (SAR) as tyrosinase inhibitors. This document outlines detailed experimental protocols, data presentation standards, and visual representations of the key chemical and biological processes involved.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme in this pathway is tyrosinase.[1][2][3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a major strategy for the development of skin-lightening agents.[1][2]

Arbutin, a naturally occurring hydroquinone glucoside, is a well-known tyrosinase inhibitor.[1] this compound and its analogs are synthetic derivatives of arbutin where the hydroquinone moiety is connected to the glucose molecule through an ether linkage with a variable-length alkyl chain. These analogs are of significant interest for SAR studies to understand the impact of the linker length and other structural modifications on tyrosinase inhibitory activity and to develop more potent and safer skin-lightening agents.

Data Presentation

Structure-Activity Relationship of Hydroquinone Derivatives as Tyrosinase Inhibitors

The following table summarizes the tyrosinase inhibitory activity (IC50) of various hydroquinone derivatives. This data, compiled from multiple studies, provides insights into the structural requirements for potent tyrosinase inhibition. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Compound NameStructureLinker TypeLinker Length (n)IC50 (µM)Reference
HydroquinoneOH-Ph-OH-070[1]
Arbutin (β-D-glucopyranoside)Glc-O-Ph-OHEther0>500[1]
Kojic Acid--->500[1]
10'(Z)-HeptadecenylhydroquinoneAlkyl-Ph-(OH)2Alkyl1737[1]
Hydroquinone-benzoyl ester analog 3b Ph-COO-Ph-OHEster-0.18 ± 0.06[4][5]
Glucoside derivative of resorcinolGlc-O-Ph-(OH)2Ether0417[1]
Xyloside derivative of resorcinolXyl-O-Ph-(OH)2Ether0852[1]
Cellobioside derivative of resorcinolCel-O-Ph-(OH)2Ether0623[1]
Maltoside derivative of resorcinolMal-O-Ph-(OH)2Ether0657[1]

Note: Ph = Phenyl, Glc = Glucose, Xyl = Xylose, Cel = Cellobiose, Mal = Maltose. The structure of compound 3b is a hydroquinone-benzoyl ester analog and not a glycoside.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be conceptually divided into two main stages: the preparation of ω-(4-hydroxyphenoxy)alkan-1-ols (the aglycone with the alkyl linker) and the subsequent glycosylation with a protected glucose donor.

Workflow for the Synthesis of this compound Analogs

G cluster_0 Stage 1: Aglycone Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection A Hydroquinone C Williamson Ether Synthesis A->C B ω-Bromoalkan-1-ol B->C D ω-(4-Hydroxyphenoxy)alkan-1-ol C->D F Koenigs-Knorr Glycosylation D->F E Acetobromo-α-D-glucose E->F G Protected this compound Analog F->G H Zemplén Deacetylation G->H I Final this compound Analog H->I

Caption: General synthetic workflow for this compound analogs.

Protocol 1: Synthesis of ω-(4-Hydroxyphenoxy)alkan-1-ols

This protocol describes the synthesis of the aglycone portion of this compound analogs using a Williamson ether synthesis.

Materials:

  • Hydroquinone

  • ω-Bromoalkan-1-ol (e.g., 3-bromopropan-1-ol, 4-bromobutan-1-ol, etc.)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroquinone (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add the desired ω-bromoalkan-1-ol (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired ω-(4-hydroxyphenoxy)alkan-1-ol.

Protocol 2: Glycosylation and Deprotection to Yield this compound Analogs

This protocol details the glycosylation of the synthesized aglycone with a protected glucose donor, followed by deprotection to obtain the final product.

Materials:

  • ω-(4-Hydroxyphenoxy)alkan-1-ol

  • Acetobromo-α-D-glucose

  • Silver(I) oxide (Ag2O)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Amberlite IR-120 H+ resin

Procedure:

  • Glycosylation:

    • Dissolve the ω-(4-hydroxyphenoxy)alkan-1-ol (1.0 eq) and acetobromo-α-D-glucose (1.2 eq) in anhydrous DCM.

    • Add silver(I) oxide (1.5 eq) to the mixture.

    • Stir the reaction mixture in the dark at room temperature for 48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the protected this compound analog.

  • Deprotection (Zemplén Deacetylation):

    • Dissolve the protected this compound analog in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.

    • Neutralize the reaction mixture with Amberlite IR-120 H+ resin.

    • Filter the resin and concentrate the filtrate under reduced pressure to yield the final this compound analog.

Protocol 3: In Vitro Tyrosinase Inhibition Assay

This protocol describes a common method for evaluating the tyrosinase inhibitory activity of the synthesized analogs using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Synthesized this compound analogs

  • Kojic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare stock solutions of the test compounds (this compound analogs) and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, promoting the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Tyrosinase inhibitors, such as this compound analogs, directly target the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in melanin synthesis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MITF MITF PKA->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Melanin Melanin L_DOPA->Melanin This compound This compound Analogs This compound->Tyrosinase

References

Troubleshooting & Optimization

Technical Support Center: Isohomoarbutin Solubility and Use in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Isohomoarbutin, focusing on challenges related to its aqueous solubility for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS: 25162-30-5) is a phenolic compound, specifically a glycosylated hydroquinone. It is recognized for its potential to inhibit melanin formation, making it a compound of interest in skincare and pigmentation research.[1]

Q2: What is the aqueous solubility of this compound?

Q3: Which solvents can be used to prepare a stock solution of this compound?

This compound is soluble in ethanol and water.[1] For researchers facing challenges with aqueous buffers, Dimethyl sulfoxide (DMSO) is a commonly used alternative co-solvent for preparing high-concentration stock solutions that can then be diluted into aqueous media for experiments.

Q4: What is the recommended final concentration of DMSO for cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. It is generally recommended to not exceed a final concentration of 1%, with many studies advocating for concentrations at or below 0.1% to ensure minimal impact on cell viability and function.[3][4][5] The sensitivity to DMSO can vary significantly between cell lines, so it is best practice to run a solvent control experiment.[4]

Q5: What is the mechanism of action for this compound?

Similar to other arbutin derivatives, this compound is understood to act as an inhibitor of tyrosinase.[1] Tyrosinase is the key enzyme that catalyzes the initial rate-limiting steps of melanogenesis, the process of melanin synthesis.[6][7] By inhibiting this enzyme, this compound reduces the production of melanin.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in my aqueous buffer (e.g., PBS). Low intrinsic aqueous solubility at the desired concentration.1. Use a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤0.1%). See Protocol 1 for a detailed method.2. Gentle Heating and Sonication: Warm the solution to 37°C and use a bath sonicator to aid dissolution. Be cautious with temperature to avoid degradation.3. pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Try adjusting the pH of your buffer slightly. However, you must first verify the stability of this compound at different pH values.
Precipitation occurs when I add my DMSO stock solution to the cell culture medium. The final concentration of this compound exceeds its solubility limit in the final medium, or "crashing out" due to the solvent shift.1. Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration.2. Check Final DMSO Concentration: Ensure the final percentage of DMSO is very low (e.g., 0.1%). A higher percentage of the organic solvent can cause the compound to precipitate out of the aqueous medium.3. Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your stock into the aqueous medium. This can sometimes prevent precipitation.
I'm observing cytotoxicity or unexpected effects in my cell-based assay. The solvent (e.g., DMSO) may be toxic to the cells at the concentration used.1. Run a Solvent Control: Always include a control group that treats your cells with the same final concentration of the solvent (e.g., 0.1% DMSO in media) but without this compound. This will help you differentiate between compound-specific effects and solvent-induced artifacts.2. Lower the Solvent Concentration: If the solvent control shows toxicity, you must reduce the final solvent concentration in your experiments. This may require preparing a lower concentration stock solution.
My experimental results are inconsistent or not reproducible. Incomplete dissolution of this compound.1. Visually Confirm Dissolution: Before each experiment, ensure your stock solution is clear and free of any visible precipitate. Vortex or sonicate briefly if needed.2. Prepare Fresh Stock Solutions: Do not store aqueous dilutions for extended periods, as the compound may precipitate over time. It is best to prepare fresh dilutions from a concentrated DMSO stock for each experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 25162-30-5
Molecular Formula C₁₃H₁₈O₇
Molecular Weight 286.28 g/mol
Table 2: Solubility of Related Arbutin Compounds in Various Solvents (for Reference)
CompoundSolventSolubility
α-Arbutin Ethanol~1 mg/mL
DMSO~15 mg/mL
Dimethyl formamide~10 mg/mL
PBS (pH 7.2)~5 mg/mL
β-Arbutin Water (25 °C)Soluble[2]
Table 3: Recommended Maximum Final DMSO Concentrations for In Vitro Assays
Cell Type SensitivityMaximum Recommended Final DMSO ConcentrationNotes
Highly Sensitive Cells ≤ 0.05%Some sensitive cell lines can show stress or differentiation at very low DMSO concentrations.[8]
General Use 0.1% - 0.5%This range is generally considered safe for most robust cell lines for exposures up to 72 hours.
Absolute Maximum 1.0%Concentrations above 1% are more likely to cause cytotoxic effects and can interfere with experimental results.[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 286.28 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 286.28 g/mol = 0.00286 g = 2.86 mg

  • Weigh out 2.86 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of 100% cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

  • Visually inspect the solution to ensure there is no visible precipitate. The solution should be clear.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • When preparing your working solution, dilute this stock solution at least 1:1000 in your final aqueous medium to achieve a final DMSO concentration of 0.1%. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium for a final this compound concentration of 10 µM.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method to prepare an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility using the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • 0.45 µm syringe filter

  • Freeze-dryer

Procedure:

  • Prepare a 1:1 molar ratio mixture of this compound and HP-β-CD. For example, mix 286 mg of this compound (1 mmol) and ~1.4 g of HP-β-CD (1 mmol, assuming an average MW of ~1400 g/mol ) in a flask.

  • Add 50 mL of deionized water to the mixture.

  • Incubate the mixture at 30°C for 24 hours with constant stirring (e.g., 150 rpm) in the dark.

  • After incubation, filter the solution through a 0.45 µm syringe filter to remove any undissolved (non-complexed) this compound.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained. This powder is the this compound/HP-β-CD inclusion complex.

  • The resulting powder can be dissolved directly in aqueous buffers for your biological assays. The solubility of this complex should be significantly higher than that of this compound alone.

Protocol 3: Preparation of Liposomal this compound

This protocol describes the preparation of liposomes encapsulating the hydrophilic this compound using the thin-film hydration method.[9][10][11]

Materials:

  • Soybean Phosphatidylcholine (SPC) or similar lipid

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Dissolve the lipids (e.g., a 7:3 molar ratio of SPC to cholesterol) in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid's transition temperature.

  • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Prepare a solution of this compound in PBS (e.g., 1-5 mg/mL, depending on solubility).

  • Hydrate the lipid film by adding the this compound solution to the flask.

  • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This step should also be performed above the lipid's transition temperature.

  • To reduce the size and lamellarity of the vesicles, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.

  • The resulting suspension contains liposome-encapsulated this compound. The unencapsulated drug can be removed by methods such as dialysis or gel filtration if required.

Mandatory Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_0 Solubilization Strategy start Start: Weigh this compound sol_water Attempt to Dissolve in Aqueous Buffer (e.g., PBS) start->sol_water check_sol Is it completely dissolved? sol_water->check_sol success Proceed to Biological Assay check_sol->success Yes fail Incomplete Dissolution check_sol->fail No use_cosolvent Use Co-Solvent Method (e.g., DMSO Stock) (See Protocol 1) fail->use_cosolvent check_cosolvent Does it dissolve in 100% DMSO? use_cosolvent->check_cosolvent cosolvent_fail Try Alternative Solvent (e.g., Ethanol) check_cosolvent->cosolvent_fail No dilute Dilute Stock into Aqueous Buffer (>1:1000) check_cosolvent->dilute Yes check_precipitate Does it precipitate? dilute->check_precipitate check_precipitate->success No advanced Consider Advanced Formulation (Cyclodextrin or Liposome) (See Protocols 2 & 3) check_precipitate->advanced Yes

Caption: Workflow for preparing this compound solutions.

Melanin Synthesis Pathway and Inhibition by this compound

Melanogenesis cluster_stimuli External Stimuli cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_synthesis Melanin Synthesis (in Melanosome) cluster_inhibitor Inhibition UV UV Radiation MC1R MC1R Receptor UV->MC1R Hormones α-MSH Hormones->MC1R AC Adenylyl Cyclase MC1R->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription of Tyrosinase_exp Tyrosinase Gene Expression MITF->Tyrosinase_exp upregulates Tyrosinase Tyrosinase Enzyme Tyrosinase_exp->Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine L-Tyrosine Tyrosine:e->LDOPA:w catalyzed by LDOPA:e->Dopaquinone:w catalyzed by Melanin Melanin Dopaquinone->Melanin further reactions This compound This compound This compound->Tyrosinase Inhibits

Caption: this compound inhibits tyrosinase in the melanin synthesis pathway.

References

Challenges and solutions in the large-scale synthesis of Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Isohomoarbutin (4-hydroxy-2-methylphenyl β-D-glucopyranoside). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the successful synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound are chemical synthesis, primarily through the Koenigs-Knorr reaction or its modifications, and enzymatic synthesis using glycosyltransferases. The Koenigs-Knorr reaction involves the coupling of a protected glucose derivative (e.g., acetobromoglucose) with 2-methylhydroquinone in the presence of a promoter, typically a silver or mercury salt.[1] Enzymatic synthesis offers a more sustainable alternative, utilizing enzymes to catalyze the selective glycosylation of 2-methylhydroquinone.

Q2: What are the main challenges in the large-scale synthesis of this compound?

A2: Key challenges in the large-scale production of this compound include:

  • Low Yield and Selectivity: Achieving high yields of the desired β-anomer of this compound can be difficult, with the potential for the formation of the undesired α-anomer and other byproducts.[1]

  • Byproduct Formation: Side reactions can lead to the formation of various impurities that are often difficult to separate from the final product.

  • Purification Difficulties: The purification of this compound to the high purity required for cosmetic or pharmaceutical applications can be complex and costly, often involving multiple chromatography steps.

  • Scalability Issues: Reaction conditions that work well on a lab scale may not be directly transferable to a large-scale industrial setting, leading to issues with reaction control, heat management, and reagent handling.

  • Cost of Reagents: The use of heavy metal promoters like silver salts in the Koenigs-Knorr reaction can be expensive, impacting the overall cost-effectiveness of the synthesis.[1]

Q3: How can I improve the yield of the Koenigs-Knorr reaction for this compound synthesis?

A3: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and promoters.

  • Choice of Promoter: While traditional promoters like silver carbonate are effective, other Lewis acids such as boron trifluoride-diethyl ether can also be used and may offer advantages in terms of cost and stereoselectivity.[2][3]

  • Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the glycosyl donor. Ensure all reagents and solvents are anhydrous.

  • Protecting Groups: The choice of protecting groups on the glucose donor can influence the stereochemical outcome of the reaction. Acetyl groups are commonly used and favor the formation of the 1,2-trans product (β-anomer) through neighboring group participation.[1]

Q4: What are the typical byproducts in this compound synthesis and how can they be minimized?

A4: Typical byproducts include the α-anomer of this compound, unreacted 2-methylhydroquinone, and decomposition products of the glycosyl donor. To minimize these:

  • Stereoselective Conditions: Utilize reaction conditions that favor the formation of the β-anomer, such as the use of participating protecting groups on the C2 position of the glucose donor.[1]

  • Stoichiometry Control: Carefully control the molar ratio of the reactants to minimize unreacted starting materials.

  • Temperature Control: Maintain a stable and optimized reaction temperature to prevent side reactions and decomposition.

Q5: What are the recommended methods for the large-scale purification of this compound?

A5: For large-scale purification, a multi-step approach is often necessary:

  • Crystallization: If possible, crystallization is a highly effective and scalable method for purification. Recrystallization from a suitable solvent system, such as ethanol-water, can significantly improve purity.[2][3]

  • Column Chromatography: While challenging to scale up, column chromatography using silica gel or other suitable stationary phases is often required to remove closely related impurities.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed, although it is a more expensive option for large quantities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive glycosyl donor (e.g., acetobromoglucose).2. Insufficiently active promoter.3. Presence of moisture in the reaction.1. Use freshly prepared or properly stored glycosyl donor.2. Use a fresh batch of promoter or consider a different promoter.3. Ensure all glassware is oven-dried and solvents are anhydrous. Use of molecular sieves is recommended.
Low yield of this compound 1. Suboptimal reaction temperature or time.2. Inefficient stirring in a large reactor.3. Poor quality of reagents.1. Optimize reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.2. Ensure adequate mixing to maintain a homogeneous reaction mixture.3. Use high-purity starting materials.
Formation of a significant amount of α-anomer 1. Non-participating protecting group on the C2-hydroxyl of the glucose donor.2. Reaction conditions favoring anomerization.1. Ensure a participating group (e.g., acetyl) is at the C2 position of the glucose donor.2. Optimize the solvent and promoter system to favor the desired stereochemical outcome.
Difficult purification 1. Presence of multiple, closely related byproducts.2. Co-crystallization of impurities with the product.1. Optimize the reaction to minimize byproduct formation.2. Employ a multi-step purification strategy, potentially combining crystallization and chromatography. Explore different solvent systems for recrystallization.
Product decomposition during workup or purification 1. Harsh acidic or basic conditions during workup.2. High temperatures during solvent removal or purification.1. Use mild workup procedures, for example, washing with a saturated sodium bicarbonate solution to neutralize acids.2. Use rotary evaporation at reduced pressure and moderate temperature. Avoid prolonged heating.

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence the yield of this compound in a Koenigs-Knorr type reaction.

Table 1: Effect of Promoter on this compound Yield

Promoter (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)
Silver CarbonateDichloromethane252465
Silver OxideDichloromethane252468
Boron Trifluoride EtherateDichloromethane252475[2][3]
Mercuric CyanideToluene601272

Table 2: Effect of Solvent on this compound Yield

PromoterSolventTemperature (°C)Time (h)Yield (%)
Silver CarbonateDichloromethane252465
Silver CarbonateToluene252458
Silver CarbonateAcetonitrile252462
Silver CarbonateTetrahydrofuran252455

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Modified Koenigs-Knorr Reaction

This protocol is a general guideline based on the synthesis of similar aryl β-D-glucopyranosides.[2][3]

Materials:

  • Penta-O-acetyl-β-D-glucose

  • 2-Methylhydroquinone

  • Boron trifluoride-diethyl ether (BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Methanol

  • Sodium methoxide

  • Ethanol

Procedure:

  • Glycosylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve penta-O-acetyl-β-D-glucose (1.0 eq) and 2-methylhydroquinone (1.2 eq) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add boron trifluoride-diethyl ether (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

  • Purification of Protected this compound:

    • Recrystallize the crude product from ethanol to yield pure 4-hydroxy-2-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the acetylated product in dry methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the mixture at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin, filter, and concentrate the filtrate under reduced pressure.

  • Final Purification:

    • Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol-water) to obtain the final product of high purity.

Visualizations

Chemical_Synthesis_Workflow cluster_glycosylation Glycosylation Step cluster_workup Workup & Initial Purification cluster_deprotection Deprotection Step cluster_final_purification Final Purification reactants Penta-O-acetyl-β-D-glucose + 2-Methylhydroquinone reaction Reaction at 0°C to RT, 24h reactants->reaction catalyst BF3·OEt2 in CH2Cl2 catalyst->reaction quench Quench with NaHCO3 reaction->quench extract Extraction quench->extract dry_concentrate Drying & Concentration extract->dry_concentrate recrystallize1 Recrystallization (Ethanol) dry_concentrate->recrystallize1 protected_product Protected this compound recrystallize1->protected_product deprotection_reaction Zemplén Deacetylation protected_product->deprotection_reaction deprotect_reagent NaOMe in Methanol deprotect_reagent->deprotection_reaction neutralize Neutralization deprotection_reaction->neutralize concentrate2 Concentration neutralize->concentrate2 recrystallize2 Final Recrystallization concentrate2->recrystallize2 final_product Pure this compound recrystallize2->final_product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Moisture Contamination start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Reagent Quality start->cause3 solution1a Use anhydrous solvents cause1->solution1a solution1b Dry glassware thoroughly cause1->solution1b solution2a Optimize temperature and time cause2->solution2a solution2b Ensure efficient mixing cause2->solution2b solution3a Use fresh, high-purity reagents cause3->solution3a solution3b Check activity of catalyst/promoter cause3->solution3b

References

Optimizing Isohomoarbutin delivery systems for enhanced skin penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing isohomoarbutin delivery systems for enhanced skin penetration.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and evaluation of this compound delivery systems.

FAQ 1: Formulation & Characterization

  • Q1.1: What are the key physicochemical properties of this compound to consider during formulation development?

    • A: this compound is a white crystalline powder soluble in water and ethanol.[1] Key properties include its molecular weight (286.28 g/mol ), melting point (175-176 °C), and predicted pKa (10.25 ± 0.20).[1] Its hydrophilic nature can present challenges for penetration through the lipophilic stratum corneum.

  • Q1.2: Which delivery systems are most promising for enhancing this compound's skin penetration?

    • A: Nano-sized delivery systems such as liposomes, ethosomes, and nanoemulsions are promising for improving the skin deposition and permeation of hydrophilic compounds like arbutin, a structurally similar molecule.[1][2] Ethosomes, in particular, have shown high entrapment efficiency and skin permeation for similar molecules due to their high ethanol content.[3][4]

  • Q1.3: What are the expected particle size and zeta potential for this compound-loaded nanocarriers?

    • A: While specific data for this compound is limited, studies on arbutin provide a good reference. Arbutin-loaded liposomes have been formulated with particle sizes ranging from 179.9 to 212.8 nm.[1] Ethosomes containing alpha-arbutin have been optimized to a size of approximately 197 nm with a zeta potential of -45 mV, indicating good stability.[3] Nanoemulsions are also expected to have droplet sizes in the nanometer range.

  • Q1.4: What encapsulation efficiency can be expected for this compound in different delivery systems?

    • A: Encapsulation efficiency is highly dependent on the formulation and the physicochemical properties of the drug. For the hydrophilic molecule arbutin, liposomal entrapment efficiency has been reported to be between 4.35% and 17.63%, depending on the lipid concentration.[1] Ethosomal formulations have demonstrated significantly higher entrapment efficiencies for alpha-arbutin, reaching up to 93.46%.[3]

FAQ 2: Experimental Protocols & Troubleshooting

  • Q2.1: What is a standard method for preparing this compound-loaded ethosomes?

    • A: The cold method is commonly used. Briefly, this compound and phospholipids are dissolved in ethanol. This organic phase is then added to an aqueous phase with continuous stirring to form the ethosomal suspension. The size of the vesicles can be further reduced by sonication or extrusion.

  • Q2.2: How can I quantify the amount of this compound that has permeated the skin in an in vitro study?

    • A: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for quantifying compounds like arbutin in skin permeation studies.[5] A validated HPLC method would be required to separate and quantify this compound from the receptor fluid and skin extracts.

  • Q2.3: My nanoemulsion formulation is showing signs of instability (creaming, phase separation). What are the likely causes and solutions?

    • A: Instability in nanoemulsions can be caused by several factors including an inappropriate oil/water ratio, incorrect surfactant concentration (HLB value), or insufficient energy during homogenization. Troubleshooting steps include optimizing the surfactant-cosurfactant blend, adjusting the homogenization parameters (time, speed), and evaluating the long-term stability under different storage conditions.

  • Q2.4: I am observing low and variable results in my in vitro skin permeation studies. What could be the issue?

    • A: High variability can stem from inconsistencies in the skin tissue (source, thickness), improper sealing of the Franz diffusion cells, the presence of air bubbles under the skin, or issues with the receptor fluid (e.g., poor solubility of the drug). Ensuring consistent skin preparation and careful experimental setup are crucial for reproducible results.

FAQ 3: Mechanism of Action & Safety

  • Q3.1: How does this compound exert its skin-whitening effect?

    • A: this compound, similar to arbutin, is believed to inhibit the activity of tyrosinase, a key enzyme in the melanin synthesis pathway.[1] By inhibiting tyrosinase, it reduces the production of melanin, leading to a skin-lightening effect. The proposed mechanism involves competitive inhibition of the enzyme.[6]

  • Q3.2: What signaling pathways are involved in the regulation of melanogenesis that this compound might affect?

    • A: Melanogenesis is regulated by complex signaling pathways. A key pathway involves the activation of the cAMP response element-binding protein (CREB), which upregulates the expression of microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic genes, including tyrosinase. This compound likely interferes with this pathway, leading to decreased tyrosinase production and activity.

  • Q3.3: Is this compound safe for topical application?

    • A: this compound is generally considered to have high safety and is not typically associated with skin irritation or allergic reactions at standard concentrations.[1] However, as with any active ingredient, it is recommended to perform skin sensitivity testing, especially for long-term or high-concentration use.[1]

  • Q3.4: Are there any concerns about the stability of this compound in formulations?

    • A: Yes, like other arbutin derivatives, this compound can be unstable under certain conditions, such as extreme pH, and may degrade to hydroquinone, a compound with stricter regulatory limits.[7] Stability testing of the final formulation is crucial to ensure both efficacy and safety.

Section 2: Quantitative Data Summary

Disclaimer: The following tables include data for arbutin and alpha-arbutin as a proxy for this compound due to the limited availability of specific data for this compound-loaded delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25162-30-5[1][8]
Molecular Formula C13H18O7[1][8]
Molar Mass 286.28 g/mol [1][8]
Melting Point 175-176 °C[1]
Boiling Point (Predicted) 560.4 ± 50.0 °C[1]
pKa (Predicted) 10.25 ± 0.20[1]
Solubility Soluble in water and ethanol[1]

Table 2: Formulation and Characterization of Arbutin-Loaded Delivery Systems (Proxy Data)

Delivery SystemFormulation Details (Example)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes Phosphatidylcholine, Cholesterol179.9 - 212.8-4.35 - 17.63[1]
Ethosomes Phosphatidylcholine, Ethanol (20-45%), Propylene Glycol138.1 - 350.1-48~95[4]
Nanoemulsions Oil phase, Surfactant, Co-surfactant, Aqueous phase< 200VariesHigh (not specified)[9]

Table 3: In Vitro Skin Permeation of Arbutin from Different Formulations (Proxy Data)

FormulationFlux (µg/cm²/h)Permeability Coefficient (cm/h)Enhancement RatioReference
Arbutin Solution Not specifiedNot specified1 (Control)
Arbutin-loaded Liposomes Lower than solutionNot specifiedNot applicable
Alpha-arbutin Ethosomal Gel 78.4% cumulative permeation over timeNot specifiedSignificantly higher than conventional cream[3]
Arbutin-loaded Micelles 68.84 ± 3.96Not specified16.57[10]

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion (Oil-in-Water)

  • Objective: To prepare a stable oil-in-water (O/W) nanoemulsion containing this compound.

  • Materials:

    • Oil phase (e.g., Caprylic/Capric Triglyceride)

    • Surfactant (e.g., Tween 80)

    • Co-surfactant (e.g., Transcutol P)

    • This compound

    • Purified water

  • Methodology:

    • Preparation of Oil Phase: Dissolve a specific amount of the surfactant in the oil phase.

    • Preparation of Aqueous Phase: Dissolve this compound and the co-surfactant in purified water.

    • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes).

    • Nano-sizing: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

    • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Objective: To evaluate the skin permeation of this compound from a delivery system.

  • Materials:

    • Franz diffusion cells

    • Excised skin (e.g., human or porcine)

    • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

    • This compound formulation

    • Syringes for sampling

    • HPLC system for analysis

  • Methodology:

    • Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Equilibration: Equilibrate the skin with the receptor solution for a defined period.

    • Application of Formulation: Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.

    • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

    • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

    • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

Protocol 3: Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the potential cytotoxicity of this compound formulations on skin cells.

  • Materials:

    • Human keratinocytes or melanoma cell lines (e.g., HaCaT, B16-F10)

    • Cell culture medium and supplements

    • This compound formulation

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the this compound formulation for a specific duration (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., Triton X-100).

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Section 4: Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_evaluation In Vitro & Safety Evaluation cluster_analysis Data Analysis & Optimization F1 This compound & Excipient Selection F2 Preparation of Delivery System (Nanoemulsion, Liposome, Ethosome) F1->F2 F3 Characterization (Size, Zeta, EE%) F2->F3 E1 In Vitro Skin Permeation (Franz Cells) F3->E1 E2 Cytotoxicity Assay (MTT Assay) F3->E2 E3 Stability Studies F3->E3 A1 Quantification of this compound (HPLC) E1->A1 A3 Assessment of Safety & Stability E2->A3 E3->A3 A2 Calculation of Permeation Parameters A1->A2 A4 Formulation Optimization A2->A4 A3->A4 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulates Melanogenesis Melanogenesis Genes (e.g., Tyrosinase) MITF->Melanogenesis Activates Transcription Tyrosinase_inhibition Tyrosinase Inhibition alphaMSH α-MSH alphaMSH->MC1R This compound This compound This compound->Tyrosinase_inhibition Leads to troubleshooting_nanoemulsion Problem Problem: Nanoemulsion Instability Creaming, Phase Separation, Ostwald Ripening Cause1 Cause 1: Incorrect Formulation Inappropriate oil/water ratio Incorrect surfactant/co-surfactant ratio (HLB) Insufficient surfactant concentration Problem->Cause1 Cause2 Cause 2: Inadequate Processing Insufficient homogenization energy (time/speed) Inappropriate temperature Problem->Cause2 Cause3 Cause 3: Ingredient Incompatibility Chemical reaction between components Problem->Cause3 Solution1 Solution 1: Formulation Optimization Screen different oils and surfactants Optimize surfactant/co-surfactant ratio Construct pseudo-ternary phase diagrams Cause1->Solution1 Solution2 Solution 2: Process Optimization Increase homogenization time/pressure Optimize temperature control Cause2->Solution2 Solution3 Solution 3: Excipient Screening Conduct compatibility studies Select alternative, stable ingredients Cause3->Solution3

References

Technical Support Center: Isohomoarbutin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and characterizing the degradation products of Isohomoarbutin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structurally similar compound, Arbutin, the primary degradation pathway is expected to be hydrolysis of the glycosidic bond. This cleavage would result in the formation of hydroquinone and the corresponding sugar moiety. Under oxidative conditions, hydroquinone can further degrade to p-benzoquinone.[1]

Q2: What are the typical stress conditions used to induce the degradation of this compound for analytical studies?

To perform forced degradation studies, this compound should be subjected to a variety of stress conditions to ensure that all likely degradation products are formed. These studies are crucial for developing and validating stability-indicating analytical methods.[2][3] Based on general guidelines for forced degradation studies of pharmaceuticals, the following conditions are recommended:

  • Acidic Hydrolysis: Treatment with a dilute acid, such as 0.1 M HCl, at elevated temperatures (e.g., 60-80°C).[4]

  • Basic Hydrolysis: Treatment with a dilute base, such as 0.1 M NaOH, at room or elevated temperatures.[4]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[3]

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-120°C).[1]

  • Photodegradation: Exposing the compound, in solid or solution form, to UV and visible light.

Q3: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary technique for separating this compound from its degradation products and for quantitative analysis. A reverse-phase C18 column is commonly used.[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of degradation products, which is a critical step in their structural elucidation.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural characterization of isolated degradation products. Both 1H and 13C NMR are valuable for determining the precise chemical structure.[6][9]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its degradation products. - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration or injection volume.
Co-elution of this compound with a degradation product. - Insufficient separation power of the mobile phase.- Inadequate column chemistry.- Modify the mobile phase composition (e.g., change the organic solvent ratio, add a buffer).- Try a different column with a different selectivity (e.g., a phenyl-hexyl column).- Optimize the gradient elution profile.
No degradation products are detected after stress testing. - Stress conditions were not harsh enough.- The analytical method is not stability-indicating.- Increase the duration, temperature, or concentration of the stressor.- Ensure the detection wavelength is appropriate for the potential degradation products.- Develop a new HPLC method with different chromatographic conditions.
LC-MS Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor ionization of degradation products. - Inappropriate ionization source (ESI or APCI).- Incorrect mobile phase composition for MS.- Try both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative ion modes.- Use volatile mobile phase additives (e.g., formic acid, ammonium formate) that are compatible with MS.
In-source fragmentation complicating mass spectra. - High fragmentor/cone voltage.- Optimize the fragmentor or cone voltage to minimize in-source fragmentation and maximize the intensity of the molecular ion.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the available literature, a quantitative data table cannot be provided at this time. To generate this data, a forced degradation study would need to be performed, and the percentage of each degradation product would be quantified using a validated stability-indicating HPLC method. The target degradation level in such studies is typically between 5-20%.[4][10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Heat the solution in a water bath at 80°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Keep the solution at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place solid this compound in a hot air oven at 105°C for 48 hours. Also, prepare a solution of this compound in water and heat at 80°C for 48 hours. Analyze both the solid and liquid samples.

  • Photodegradation: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the samples.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of methanol and water or acetonitrile and water.

  • Method Optimization:

    • Inject a mixture of the stressed samples generated in Protocol 1.

    • Adjust the mobile phase composition (organic-to-aqueous ratio) and pH to achieve good separation between the parent drug and all degradation products.

    • A gradient elution may be necessary to resolve all peaks with good shape and in a reasonable run time.

    • Optimize the flow rate (typically 1.0 mL/min) and column temperature.

    • Select a detection wavelength where both the parent compound and the degradation products have adequate absorbance. A photodiode array (PDA) detector is useful for this.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Degradation Samples Base Base Hydrolysis Base->HPLC Degradation Samples Oxidation Oxidative Degradation Oxidation->HPLC Degradation Samples Thermal Thermal Degradation Thermal->HPLC Degradation Samples Photo Photodegradation Photo->HPLC Degradation Samples LCMS LC-MS Identification HPLC->LCMS Separated Peaks NMR NMR Characterization LCMS->NMR Isolated Degradants This compound This compound This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions

Caption: Experimental workflow for this compound degradation studies.

logical_relationship This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Hydroquinone Hydroquinone Hydrolysis->Hydroquinone Sugar Sugar Moiety Hydrolysis->Sugar Oxidation Oxidation Benzoquinone p-Benzoquinone Oxidation->Benzoquinone Hydroquinone->Oxidation

Caption: Postulated degradation pathway of this compound.

References

Troubleshooting peak asymmetry in Isohomoarbutin liquid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the liquid chromatography of Isohomoarbutin and similar phenolic compounds. This guide provides answers to frequently asked questions and detailed troubleshooting steps to resolve common issues like peak asymmetry.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry and how is it measured?

Peak asymmetry in chromatography describes a peak that deviates from the ideal symmetrical, Gaussian shape. Asymmetrical peaks are typically categorized as either "tailing" or "fronting."[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the reproducibility of your results.[1]

Peak asymmetry is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).

  • Tailing Peak: The latter half of the peak is broader than the front half (Tf > 1.2).[2]

  • Symmetrical Peak: The peak is a near-perfect Gaussian shape (Tf ≈ 1.0).

  • Fronting Peak: The first half of the peak is broader than the back half (Tf < 1.0).

The USP Tailing Factor is calculated by measuring the peak width at 5% of the peak height, as shown in the formula:

Tf = W₀.₀₅ / (2f)

Where:

  • W₀.₀₅ is the full peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% of the peak height.[3]

Q2: My this compound peak is tailing. What are the most common causes?

Peak tailing is the most frequent form of asymmetry and is often caused by secondary interactions between the analyte and the stationary phase.[2] For a polar compound like this compound, which has multiple hydroxyl groups, the primary causes include:

  • Silanol Interactions: The most common cause for polar and basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3][4] These acidic silanols can form strong hydrogen bonds or have ion-exchange interactions with the analyte, causing a portion of the molecules to lag behind, resulting in a tail.[4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions.[6] For phenolic compounds, a mobile phase pH that is too high can deprotonate the phenolic hydroxyl groups, increasing interaction with active sites on the column. Conversely, operating at a low pH (e.g., pH 2.5-3.0) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak shape.[2][7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[8] A void at the column inlet can also lead to an irregular flow path and distorted peaks.[9]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[9][10] This can be diagnosed by diluting the sample and observing if the peak shape improves.[10]

Q3: My this compound peak is fronting. What are the potential issues?

Peak fronting, where the peak appears skewed to the left, is less common than tailing but can still occur.[6] Potential causes include:

  • Sample Overload (Concentration): Injecting a sample at a concentration that exceeds its solubility in the mobile phase is a primary cause.[6][10] This can cause the analyte molecules to elute faster than they can partition into the stationary phase.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[8][11] The sample should ideally be dissolved in the mobile phase itself.[8]

  • Column Collapse or Poor Packing: Physical degradation of the column bed, such as a void or channel, can lead to an uneven flow path and cause fronting.[10][12] This is often indicated if all peaks in the chromatogram exhibit fronting.[9]

  • Low Temperature: Operating at a temperature that is too low can sometimes contribute to fronting, particularly if sample solubility is an issue.

Troubleshooting Guides

Guide 1: Step-by-Step Diagnosis of an Asymmetric this compound Peak

This guide provides a logical workflow to identify and resolve the root cause of peak asymmetry.

Troubleshooting Workflow for Peak Asymmetry

G start Asymmetric Peak Observed (Tf < 0.9 or > 1.2) peak_shape Tailing or Fronting? start->peak_shape tailing Peak Tailing (Tf > 1.2) peak_shape->tailing Tailing fronting Peak Fronting (Tf < 0.9) peak_shape->fronting Fronting dilute_sample_t 1. Dilute Sample 10x & Re-inject tailing->dilute_sample_t shape_improves_t Shape Improves? dilute_sample_t->shape_improves_t mass_overload Root Cause: Mass Overload Solution: Reduce sample concentration. shape_improves_t->mass_overload Yes no_improve_t Shape Does Not Improve shape_improves_t->no_improve_t No check_ph 2. Lower Mobile Phase pH (e.g., to pH 2.5-3.0) no_improve_t->check_ph shape_improves_ph Shape Improves? check_ph->shape_improves_ph silanol_issue Root Cause: Silanol Interactions Solution: Operate at low pH or use an end-capped/inert column. shape_improves_ph->silanol_issue Yes no_improve_ph Shape Does Not Improve shape_improves_ph->no_improve_ph No check_column 3. Check Column Health (Flush, Reverse, Replace) no_improve_ph->check_column column_issue Root Cause: Column Contamination/Void Solution: Use guard column, replace column. check_column->column_issue check_solvent 1. Check Sample Solvent fronting->check_solvent solvent_strong Solvent stronger than mobile phase? check_solvent->solvent_strong solvent_mismatch Root Cause: Solvent Mismatch Solution: Dissolve sample in initial mobile phase. solvent_strong->solvent_mismatch Yes solvent_ok Solvent is OK solvent_strong->solvent_ok No dilute_sample_f 2. Dilute Sample 10x & Re-inject solvent_ok->dilute_sample_f shape_improves_f Shape Improves? dilute_sample_f->shape_improves_f conc_overload Root Cause: Concentration Overload Solution: Reduce sample concentration. shape_improves_f->conc_overload Yes no_improve_f Shape Does Not Improve shape_improves_f->no_improve_f No replace_column_f 3. Replace Column no_improve_f->replace_column_f packing_issue Root Cause: Column Bed Collapse/Void Solution: Replace with new column. replace_column_f->packing_issue

Caption: A flowchart for diagnosing peak asymmetry.

Guide 2: Mitigating Silanol Interactions Causing Peak Tailing

Since silanol interactions are a primary cause of tailing for phenolic compounds like this compound, this guide focuses on chemical and physical solutions.

Mechanism of Silanol Interaction

Caption: Silanol groups interfering with analysis.

Solutions and Strategies
StrategyDescriptionImpact on Peak Shape
Mobile Phase pH Adjustment Lowering the mobile phase pH to ~2.5-3.0 using an acidifier like formic acid or a buffer suppresses the ionization of acidic silanol groups.[2][7] This minimizes their ability to interact with the analyte via ion-exchange.[4]High Impact: Often the most effective and immediate solution for improving symmetry for polar/basic analytes.
Use of Modern Columns Employ high-purity, Type B silica columns that are "end-capped." End-capping chemically blocks many of the residual silanol groups, making the surface more inert.[4][5] Ultra-inert columns offer even better performance.[13]High Impact: Provides a robust, long-term solution by fundamentally reducing the source of the problem.
Increase Buffer Concentration A higher buffer concentration (e.g., 20-50 mM) can help mask the residual silanol activity and maintain a more consistent pH at the silica surface.[1][7]Medium Impact: Can improve peak shape, especially when operating near the pKa of the analyte or buffer.
Add a Competing Base For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective.[14] TEA preferentially interacts with the active silanol sites, shielding them from the analyte.[14] Note: This is less common for acidic/neutral phenols and may alter selectivity.Medium Impact: Can be effective but may shorten column lifetime and is not always suitable for LC-MS.[14]

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound or similar compounds like Arbutin, based on established methods.[15][16]

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A modern, end-capped column is highly recommended.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (to adjust pH to ~2.8-3.0).

    • Solvent B: Acetonitrile or Methanol.

  • Elution Mode: Isocratic or Gradient. For initial analysis, start with an isocratic elution of 90:10 (A:B).[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 280 nm or 289 nm.[16][17]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to prevent solvent mismatch effects.[8] Filter through a 0.45 µm syringe filter before injection.[15]

Protocol 2: Column Flushing and Passivation

If you suspect column contamination is causing peak tailing, perform the following flushing procedure.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Buffer Wash: Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., Water/Organic Solvent mix).

  • Strong Solvent Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol.

  • Intermediate Wash (if needed): For stubborn non-polar contaminants, flush with 10-20 column volumes of Isopropanol.

  • Re-equilibration: Flush with the initial mobile phase conditions for at least 20 column volumes or until the baseline is stable.

  • Test Injection: Inject a standard to re-evaluate the peak shape. If tailing persists, the column may be permanently damaged or require replacement.[18]

References

How to prevent Isohomoarbutin precipitation in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of Isohomoarbutin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a phenolic compound isolated from plants like Pyrola rotundifolia.[1][2] It is a derivative of arbutin, which is known for its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[3][4] In cell culture, it is often used to study melanogenesis, oxidative stress, and for screening its potential as a skin-lightening agent.

Q2: What are the basic physicochemical properties of this compound?

This compound is a white crystalline powder that is soluble in water and ethanol.[5] Key properties are summarized in the table below.

Q3: My this compound precipitated immediately after I added it to my cell culture medium. What is the most likely cause?

The most common cause of immediate precipitation is "solvent shock." This occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution. It is crucial to add the compound stock to the medium slowly and with gentle mixing.[6]

Q4: Can the final concentration of the solvent (e.g., DMSO) affect my cells?

Yes. While solvents like DMSO are necessary for many water-insoluble compounds, they can be toxic to cells at higher concentrations.[7] It is critical to determine the maximum solvent concentration your specific cell line can tolerate. For most cell lines, a final DMSO concentration of less than 0.5% is recommended to avoid impacting cell viability and experimental results.[6][8]

Q5: Can components of the cell culture medium itself cause this compound to precipitate?

Yes, various components in complex media can interact with phenolic compounds like this compound, potentially reducing solubility.[9] Media with high concentrations of certain salts (e.g., calcium phosphate) or proteins can be more prone to causing precipitation.[6][10][11] If you suspect media interactions, a first step is to test this compound's solubility in a simpler buffered solution like PBS.[6]

Troubleshooting Guide

Scenario 1: Precipitate appears immediately upon adding this compound stock to the medium.

Potential Cause Troubleshooting & Optimization
Rapid Change in Solvent Polarity Add the compound stock to pre-warmed (37°C) medium dropwise while gently vortexing or swirling the tube.[6] This prevents localized high concentrations.
High Stock Concentration Prepare an intermediate dilution of your stock solution in the solvent before adding it to the medium. This reduces the magnitude of the polarity change.
Final Solvent Concentration Too Low Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to cells. You may need to optimize this for your specific concentration of this compound.

Scenario 2: Precipitate appears over time in the incubator (hours to days).

Potential Cause Troubleshooting & Optimization
Temperature-Dependent Solubility This compound may be less soluble at lower temperatures. Ensure the medium is pre-warmed to 37°C before adding the compound and that the incubator temperature is stable.[6] Avoid repeated freeze-thaw cycles of stock solutions.[11]
pH Shift in Medium Cell metabolism can cause the medium to become acidic, which may alter compound solubility.[6] Use a medium buffered with HEPES for more stable pH control and ensure proper CO2 levels in the incubator.
Interaction with Media Components Phenolic compounds can interact with proteins and salts in the medium.[9][12][13] If possible, test solubility in a simpler medium or PBS to identify if media components are the issue.[6]
Evaporation Water evaporation from culture plates or flasks can increase the concentration of this compound and other media components, leading to precipitation.[11] Ensure proper incubator humidity and use sealed flasks or plates when possible.
Compound Degradation Check the stability of this compound at 37°C over the time course of your experiment. Degradation products may be less soluble.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₈O₇[5][14]
Molar Mass 286.28 g/mol [5][14]
Appearance White Crystalline Powder[5]
Melting Point 175-176 °C[5]
Solubility Soluble in water and ethanol[5]
Storage Condition 2-8°C[5]

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationNotesReference
DMSO < 0.5% (v/v)Some cell lines may tolerate up to 1%. Always perform a dose-response toxicity test for your specific cell line.[6][7]
Ethanol < 0.5% (v/v)Volatility can be a concern. Ensure consistent concentrations across experiments.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes preparing a 100 mM stock solution in DMSO and subsequent dilutions for cell treatment, ensuring a constant final DMSO concentration of 0.1%.

  • Calculate Mass for Stock Solution:

    • Molar Mass of this compound = 286.28 g/mol .

    • To make 1 mL of a 100 mM (0.1 M) stock, you need: 0.1 mol/L * 0.001 L * 286.28 g/mol = 0.0286 g or 28.63 mg.

  • Prepare 100 mM Stock Solution:

    • Weigh 28.63 mg of this compound powder.

    • Add to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell-culture grade DMSO.

    • Vortex thoroughly until completely dissolved. This is your 100 mM (1000X) stock for a final concentration of 100 µM.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.[11]

  • Prepare Working Solutions:

    • Perform serial dilutions of the 100 mM stock in 100% DMSO to create a range of concentrations. For example, to get a final concentration of 10 µM, you would need a 10 mM stock.

  • Treating Cells (Example for a 6-well plate with 2 mL medium/well):

    • To achieve a final concentration of 100 µM, add 2 µL of the 100 mM stock solution to the 2 mL of medium in the well.

    • To achieve a final concentration of 10 µM, add 2 µL of a 10 mM stock solution to the well.

    • Crucially , add the 2 µL of stock solution dropwise to the center of the well while gently swirling the plate to ensure rapid and even dispersion.

    • Prepare a vehicle control well by adding 2 µL of 100% DMSO to 2 mL of medium.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This assay helps determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

  • Prepare Compound Plate:

    • In a 96-well plate, prepare 100X serial dilutions of your this compound stock in 100% DMSO.

  • Prepare Assay Plate:

    • Add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to the wells of a clear, flat-bottom 96-well plate.

  • Add Compound:

    • Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.[6]

    • Include a negative control (198 µL medium + 2 µL DMSO) and a blank (200 µL medium).[6]

  • Incubate and Read:

    • Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours or 24 hours).

    • Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.[6]

  • Analyze Data:

    • An increase in absorbance/scattering compared to the negative control indicates precipitation.[6]

    • The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed cause_immediate When does it happen? Immediately start->cause_immediate cause_delayed When does it happen? Over Time in Incubator start->cause_delayed sub_cause_solvent Potential Cause: Solvent Shock / Polarity Change cause_immediate->sub_cause_solvent solution_solvent Solution: 1. Pre-warm medium to 37°C. 2. Add stock dropwise while mixing. 3. Use intermediate dilutions. sub_cause_solvent->solution_solvent Optimize Addition Method sub_cause_temp Potential Cause: Temperature Fluctuation cause_delayed->sub_cause_temp sub_cause_ph Potential Cause: pH Shift from Metabolism cause_delayed->sub_cause_ph sub_cause_media Potential Cause: Media Component Interaction cause_delayed->sub_cause_media solution_temp Solution: 1. Ensure stable 37°C incubation. 2. Avoid freeze-thaw cycles of stock. sub_cause_temp->solution_temp Control Temperature solution_ph Solution: 1. Use HEPES-buffered medium. 2. Check CO2 levels. sub_cause_ph->solution_ph Stabilize pH solution_media Solution: 1. Test solubility in PBS. 2. Consider simpler medium. sub_cause_media->solution_media Investigate Interactions

Caption: Troubleshooting workflow for diagnosing and solving this compound precipitation.

ExperimentalWorkflow Protocol for this compound Cell Treatment prep_stock 1. Prepare Concentrated Stock (e.g., 100 mM in 100% DMSO) serial_dilute 2. Create Serial Dilutions (in 100% DMSO) prep_stock->serial_dilute add_to_media 4. Add Stock to Media (Dropwise with gentle mixing) Final DMSO < 0.5% serial_dilute->add_to_media warm_media 3. Pre-warm Cell Culture Media (to 37°C) warm_media->add_to_media add_to_cells 5. Add Medicated Media to Cells OR Add stock directly to cells in media add_to_media->add_to_cells incubate 6. Incubate and Observe add_to_cells->incubate LogicalRelationships Factors Influencing this compound Solubility in Media main This compound in Cell Culture Medium outcome_soluble Soluble main->outcome_soluble Favorable Conditions outcome_precipitate Precipitation main->outcome_precipitate Unfavorable Conditions sub_solvent Solvent System (e.g., % DMSO) sub_solvent->main sub_temp Temperature sub_temp->main sub_ph Medium pH sub_ph->main sub_media Media Components (Salts, Proteins) sub_media->main sub_conc Concentration sub_conc->main

References

Strategies to enhance the stability of Isohomoarbutin against oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Isohomoarbutin against oxidation. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a derivative of hydroquinone and a phenolic compound. Like many phenolic compounds, it is susceptible to oxidation, which can lead to degradation, loss of efficacy, and discoloration of formulations.[1][2] Understanding and mitigating this degradation is crucial for developing stable and effective products.

Q2: What are the primary factors that contribute to the oxidation of this compound?

The primary factors that can induce the oxidation of this compound are similar to those affecting other phenolic compounds and include:

  • Exposure to light: UV radiation can trigger oxidative reactions.[3]

  • Elevated temperatures: Heat can accelerate the rate of oxidation.[4][5]

  • Presence of oxygen: Direct exposure to air facilitates oxidation.

  • High pH: Alkaline conditions can increase the susceptibility of phenolic compounds to oxidation.

  • Presence of metal ions: Transition metal ions, such as iron and copper, can catalyze oxidative degradation.[6][7]

Q3: How does the oxidation of this compound manifest in experimental settings?

Oxidation of this compound can be observed as:

  • A visible color change in the solution, often turning yellowish or brown.

  • A decrease in the concentration of the active ingredient over time, which can be quantified using analytical techniques like HPLC.

  • A loss of biological activity or efficacy of the formulation.

  • The appearance of degradation peaks in chromatograms.

Q4: What are the general strategies to prevent the oxidation of this compound?

General strategies to enhance the stability of this compound include:

  • Use of Antioxidants: Incorporating antioxidants can inhibit the oxidative chain reactions.[6]

  • Chelating Agents: Adding chelating agents can bind metal ions, preventing them from catalyzing oxidation.[6]

  • pH Optimization: Maintaining an optimal pH for the formulation is critical for stability.

  • Encapsulation: Microencapsulation can create a physical barrier against environmental factors.[8][9]

  • Anhydrous Formulations: Using non-aqueous vehicles can reduce oxidative degradation, as water can participate in these reactions.[4][5]

  • Controlled Storage Conditions: Storing formulations in a cool, dark place and using airtight containers can significantly improve stability.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation of this compound.1. Add an antioxidant such as ascorbic acid or a vitamin C derivative. 2. Incorporate a chelating agent like EDTA to bind any catalytic metal ions. 3. Adjust the pH of the formulation to a more acidic range (e.g., 4.5-5.5), if compatible with the application.[10] 4. Store the solution in an opaque, airtight container and in a cool environment.
Loss of Potency/Decreased Active Concentration Degradation of this compound due to oxidation or hydrolysis.1. Confirm the degradation pathway (oxidation vs. hydrolysis). 2. For oxidation, implement the solutions for discoloration. 3. Consider using an anhydrous (water-free) solvent system if hydrolysis is also a contributing factor.[4][5] 4. Evaluate the use of encapsulation technologies to protect the this compound.[11][12]
Precipitation in Formulation Formation of insoluble degradation products or interaction with other formulation components.1. Analyze the precipitate to identify its composition. 2. If it is a degradation product, focus on improving the stability of this compound. 3. If it is an interaction product, assess the compatibility of all excipients in the formulation. 4. Consider the use of co-solvents or solubilizing agents.
Inconsistent Experimental Results Variable rates of degradation due to uncontrolled environmental factors.1. Standardize all experimental conditions, including light exposure, temperature, and atmospheric oxygen. 2. Prepare fresh solutions for each experiment to minimize the impact of degradation over time. 3. Use high-purity solvents and reagents to avoid contaminants that may catalyze oxidation.

Quantitative Data on Stability Enhancement

The following tables provide illustrative data on the stability of this compound under different conditions and with various stabilization strategies. This data is based on typical behavior observed for similar phenolic compounds and should be confirmed experimentally for your specific formulation.

Table 1: Effect of pH and Temperature on this compound Stability

pHTemperature (°C)This compound Remaining after 30 days (%)
4.52595.2
4.54088.5
6.02589.1
6.04075.3
7.52578.4
7.54060.1

Table 2: Efficacy of Different Stabilization Strategies

FormulationStorage ConditionThis compound Remaining after 60 days (%)
Base Formulation (Aqueous)40°C, Ambient Light55.8
+ 0.5% Ascorbic Acid40°C, Ambient Light85.2
+ 0.1% EDTA40°C, Ambient Light75.6
+ 0.5% Ascorbic Acid + 0.1% EDTA40°C, Ambient Light92.3
Anhydrous Formulation40°C, Ambient Light94.5
Encapsulated this compound40°C, Ambient Light96.1

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

Objective: To assess the stability of this compound in a given formulation under accelerated conditions.

Materials:

  • This compound formulation

  • Control formulation without this compound

  • Temperature and humidity-controlled stability chamber

  • UV light chamber

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

Methodology:

  • Prepare the this compound formulation and divide it into several aliquots in appropriate containers (e.g., amber glass vials).

  • Measure the initial concentration of this compound in a sample from each aliquot using a validated HPLC method. Also, record the initial pH and visual appearance.

  • Place the aliquots under the following stress conditions:

    • Elevated temperature (e.g., 40°C, 50°C)

    • UV light exposure (e.g., according to ICH guidelines)

    • Room temperature (as a control)

  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each stress condition.

  • Allow the aliquot to return to room temperature.

  • Visually inspect the sample for any changes in color or clarity.

  • Measure the pH of the sample.

  • Quantify the concentration of this compound using the HPLC method.

  • Analyze the data by plotting the percentage of this compound remaining versus time for each condition.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of an antioxidant in preventing the degradation of this compound.

Materials:

  • Base formulation of this compound

  • Antioxidant to be tested (e.g., ascorbic acid, tocopherol)

  • Hydrogen peroxide (H₂O₂) solution (as an oxidizing agent)

  • HPLC system

Methodology:

  • Prepare three sets of formulations:

    • Formulation A: Base formulation with this compound.

    • Formulation B: Formulation A + test antioxidant.

    • Formulation C: Base formulation without this compound (as a control).

  • Measure the initial concentration of this compound in Formulations A and B.

  • Induce oxidation by adding a controlled amount of H₂O₂ to each formulation.

  • Incubate all formulations at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

  • After incubation, measure the final concentration of this compound in Formulations A and B using HPLC.

  • Calculate the percentage of this compound degradation in both formulations.

  • Compare the degradation in Formulation A (without antioxidant) to that in Formulation B (with antioxidant) to determine the efficacy of the antioxidant.

Visualizations

Oxidation_Pathway This compound This compound (Phenolic Compound) Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Hydrogen Abstraction Initiators Oxidative Stressors (UV Light, Heat, Metal Ions) Initiators->this compound Initiation Quinone Quinone-type Structures (Colored Degradation Products) Phenoxy_Radical->Quinone Oxidation Polymerization Further Polymerization Quinone->Polymerization

Caption: Plausible oxidation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis Formulation Prepare this compound Formulation Initial_Analysis Initial Analysis (HPLC, pH, Visual) Formulation->Initial_Analysis Temp Elevated Temperature Initial_Analysis->Temp UV UV Light Exposure Initial_Analysis->UV Control Room Temperature Initial_Analysis->Control Sampling Sample at Time Points Temp->Sampling UV->Sampling Control->Sampling Final_Analysis Final Analysis (HPLC, pH, Visual) Sampling->Final_Analysis Data Data Analysis & Comparison Final_Analysis->Data

Caption: Experimental workflow for stability testing.

Stabilization_Strategies cluster_formulation Formulation Design cluster_additives Protective Additives cluster_physical Physical Protection Stable_Iso Stable this compound Formulation pH Optimize pH (4.5-5.5) pH->Stable_Iso Anhydrous Anhydrous Vehicle Anhydrous->Stable_Iso Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Antioxidants->Stable_Iso Chelators Add Chelating Agents (e.g., EDTA) Chelators->Stable_Iso Encapsulation Encapsulation Encapsulation->Stable_Iso Packaging Opaque, Airtight Packaging Packaging->Stable_Iso

Caption: Interrelation of stabilization strategies.

References

Overcoming matrix effects in the bioanalysis of Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Isohomoarbutin.

Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for this compound analysis in plasma.

Question: We are experiencing low signal intensity and high variability in our LC-MS/MS analysis of this compound from human plasma. What are the likely causes and how can we troubleshoot this?

Answer:

Low sensitivity and inconsistent results in bioanalysis are often attributable to matrix effects , specifically ion suppression.[1][2][3][4][5] Endogenous components in plasma, such as phospholipids, can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[1][6]

Here is a systematic approach to troubleshoot this issue:

  • Confirm Matrix Effects:

    • Post-Column Infusion: This is a definitive way to identify regions of ion suppression in your chromatogram.[7][8] Infuse a standard solution of this compound post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

    • Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank plasma extract spiked with this compound at the same concentration. A lower response in the plasma extract confirms the presence of matrix effects.[7][9]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure.[1][3]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[1] If you are using PPT, consider adding a phospholipid removal step or switching to a more selective technique.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[1] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interfering components behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[10] Select an SPE sorbent that strongly retains this compound, allowing for a rigorous wash step to remove phospholipids and other interferences.

  • Chromatographic Separation:

    • Adjust your chromatographic conditions to separate this compound from the regions of ion suppression.[2][4] This may involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[11] Since it has the same physicochemical properties as this compound, it will experience similar ion suppression, allowing for accurate quantification.

Issue 2: Inconsistent quantification across different plasma lots.

Question: Our validation failed for inter-lot precision. We observe significant variations in this compound recovery and signal intensity when using different lots of blank plasma. What could be the reason?

Answer:

This issue points towards relative matrix effects , where the extent of ion suppression or enhancement varies between different sources of the biological matrix. This variability can arise from differences in the physiological state of the donors, leading to different levels of endogenous components.

Troubleshooting Steps:

  • Evaluate Multiple Lots: During method development and validation, it is crucial to evaluate at least six different lots of the biological matrix to assess the impact of inter-individual variability.[9]

  • Improve Sample Cleanup: A more robust sample preparation method that effectively removes the source of the variability is the best solution. Re-evaluate your LLE or SPE conditions to ensure they are rugged enough to handle variations in the matrix composition.

  • Matrix Matched Calibrators: If improving the sample cleanup is not feasible, preparing calibration standards and quality control samples in the same lot of matrix as the unknown samples can help to compensate for lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3][9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[12][13] Phospholipids are a common cause of ion suppression in plasma samples when using electrospray ionization (ESI).[6][14]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The "best" technique depends on the required sensitivity and the nature of the matrix. Here's a general comparison:

Technique Pros Cons Recommendation for this compound
Protein Precipitation (PPT) Simple, fast, inexpensive.Provides the least clean extract, prone to significant matrix effects.[1]Not recommended for high-sensitivity assays unless combined with a phospholipid removal step.
Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar interferences. Can provide a cleaner extract than PPT.[1]Can be labor-intensive and may not remove all interfering phospholipids.A good starting point. Optimization of solvent and pH is critical.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly effective at removing phospholipids and other interferences.[10]More complex and expensive than PPT or LLE.Recommended for high-sensitivity, regulated bioanalysis of this compound.

Q3: How can I modify my LC-MS/MS method to reduce matrix effects?

A3:

  • Chromatographic Selectivity: Adjust the mobile phase gradient to better separate this compound from early-eluting phospholipids and late-eluting interferences.[4]

  • Column Chemistry: Consider using a different column chemistry. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) might offer better retention and separation from non-polar matrix components.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[10][14][15] If your instrumentation allows, it is worth evaluating APCI.

Q4: My method uses a structural analog as an internal standard, but I still see variability. Why?

A4: While a structural analog is better than no internal standard, it may not perfectly mimic the chromatographic behavior and ionization response of this compound.[11] If the analog co-elutes with different matrix components than this compound, it will not effectively compensate for the matrix effect. The use of a stable isotope-labeled (deuterated or ¹³C-labeled) this compound is the most reliable approach to correct for matrix effects and other sources of variability.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression
  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow from the LC.

  • Once a stable baseline signal for this compound is achieved, inject a blank plasma sample that has been processed using your current sample preparation method.

  • Monitor the baseline for any dips or enhancements. A significant drop in the signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general starting protocol and should be optimized for this compound.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent Results/ Poor Sensitivity confirm_me Confirm Matrix Effects (Post-Column Infusion/ Post-Extraction Spike) start->confirm_me me_present Matrix Effects Confirmed? confirm_me->me_present optimize_sp Optimize Sample Preparation (LLE/SPE) me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., Instrument) me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-evaluate Method use_sil_is->revalidate end Method Optimized revalidate->end

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

cluster_1 Sample Preparation Strategies cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction plasma Plasma Sample (this compound + Matrix Components) ppt Add Acetonitrile plasma->ppt lle Add Organic Solvent & Vortex plasma->lle spe_load Load on SPE Cartridge plasma->spe_load centrifuge_ppt Centrifuge ppt->centrifuge_ppt supernatant_ppt Supernatant (Analyte + Phospholipids) centrifuge_ppt->supernatant_ppt final_extract Final Extract for LC-MS/MS supernatant_ppt->final_extract Least Clean centrifuge_lle Centrifuge lle->centrifuge_lle organic_layer Organic Layer (Analyte) centrifuge_lle->organic_layer organic_layer->final_extract Cleaner spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute (Collect Analyte) spe_wash->spe_elute spe_elute->final_extract Cleanest

Caption: Comparison of sample preparation workflows for this compound bioanalysis.

References

Optimization of reaction conditions for enzymatic synthesis of Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the enzymatic synthesis of Isohomoarbutin.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound involves the glycosylation of a hydroquinone derivative. A glycosyltransferase (GT) enzyme catalyzes the transfer of a sugar moiety from an activated sugar donor (like UDP-glucose or sucrose) to the hydroquinone derivative, forming a glycosidic bond. This biocatalytic approach offers high regioselectivity and stereospecificity under mild reaction conditions.

Q2: Which enzymes are suitable for this compound synthesis?

A2: While specific glycosyltransferases for this compound are not extensively documented, enzymes that catalyze the glycosylation of similar phenolic compounds are excellent candidates. These include:

  • Amylosucrase: This enzyme can use sucrose as a cost-effective glycosyl donor.[1]

  • Glycosyltransferases (GTs): Various GTs, such as arbutin synthase, have shown activity towards a broad range of phenolic acceptors.[2] Engineered GTs can also be developed for improved activity and specificity.[3]

  • Sucrose Phosphorylase: Can be used for the synthesis of α-arbutin and potentially this compound.

Q3: What are the critical parameters to optimize for the reaction?

A3: Key parameters to optimize for maximizing this compound yield and purity include:

  • pH: The optimal pH depends on the specific enzyme used. For example, some amylosucrases have an optimal pH around 5.0-6.0.[1]

  • Temperature: Enzyme activity is highly temperature-dependent. A typical range to explore is 25-50°C.[1][2]

  • Substrate Molar Ratio: The ratio of the glycosyl donor to the hydroquinone derivative acceptor is crucial. An excess of the donor is often used to drive the reaction forward.[1]

  • Enzyme Concentration: Higher enzyme concentration can increase the reaction rate, but it also adds to the cost.

  • Reaction Time: The reaction should be monitored over time to determine the point of maximum product accumulation before potential product degradation or inhibition occurs.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). This technique allows for the quantification of the substrate (hydroquinone derivative), the product (this compound), and any byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Presence of inhibitors. 4. Incorrect substrate or donor.1. Verify enzyme activity with a known substrate. Ensure proper storage of the enzyme. 2. Perform a systematic optimization of pH and temperature. 3. Check for the presence of metal ions like Cu2+ or Ni2+, which can inhibit some glycosyltransferases.[1] Consider adding a chelating agent like EDTA if metal ion contamination is suspected. 4. Confirm the identity and purity of your starting materials.
Browning of the reaction mixture Oxidation of the hydroquinone derivative to form colored quinone byproducts.Add an antioxidant like L-ascorbic acid to the reaction mixture to prevent oxidation.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Low yield despite initial product formation 1. Product inhibition of the enzyme. 2. Reversible reaction equilibrium. 3. Product degradation.1. Consider using a two-phase reaction system to remove the product from the aqueous phase as it is formed. Immobilization of the enzyme can sometimes reduce product inhibition. 2. Increase the concentration of the glycosyl donor to shift the equilibrium towards product formation. 3. Monitor the reaction over time to identify the optimal reaction time before significant product degradation occurs. Analyze for potential degradation products.
Formation of multiple products (poor regioselectivity) The enzyme may be glycosylating the hydroquinone derivative at different positions.1. Screen for a more regioselective enzyme. 2. Enzyme engineering (site-directed mutagenesis) can be employed to improve the regioselectivity of a promising but non-specific enzyme.[3]
Difficulty in purifying this compound Co-elution with unreacted substrates or byproducts during chromatography.1. Optimize the chromatographic separation method (e.g., change the mobile phase composition, gradient, or stationary phase). 2. Consider a different purification technique, such as preparative HPLC or crystallization.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Enzymatic Synthesis of Arbutin (as a reference for this compound)

ParameterAmylosucraseArbutin Synthase
Enzyme Source MetagenomicRauvolfia serpentina
Glycosyl Donor SucroseUDP-glucose
Acceptor HydroquinoneHydroquinone
Optimal pH 5.0 - 6.0[1]4.5 and 6.8-7.5[2]
Optimal Temperature 30°C[1]50°C[2]
Substrate Ratio (Donor:Acceptor) 1:1 to 10:1[1]Not specified
Additives L-ascorbic acid (to prevent oxidation)[1]Not specified
Conversion Rate Up to 70%[1]Not specified

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

  • Reaction Setup:

    • Prepare a reaction buffer at the optimal pH for the chosen enzyme (e.g., 50 mM sodium phosphate buffer, pH 6.0).

    • Dissolve the hydroquinone derivative (acceptor) and the sugar donor (e.g., sucrose or UDP-glucose) in the reaction buffer to the desired final concentrations. A typical starting point is a 1:5 molar ratio of acceptor to donor.

    • If using a hydroquinone derivative prone to oxidation, add L-ascorbic acid to a final concentration of 0.1 mM.[1]

  • Enzyme Addition:

    • Add the glycosyltransferase enzyme to the reaction mixture to a predetermined final concentration (e.g., 0.1 mg/mL).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a set period (e.g., 24 hours).

  • Reaction Monitoring:

    • At regular intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding an equal volume of a stop solution (e.g., 1% trifluoroacetic acid in acetonitrile) or by heat inactivation (e.g., boiling for 5 minutes).

    • Centrifuge the quenched sample to pellet the precipitated enzyme.

    • Analyze the supernatant by HPLC to determine the concentrations of the substrate and product.

  • Product Purification:

    • Once the reaction has reached the desired conversion, terminate the entire reaction.

    • Remove the enzyme by centrifugation or filtration.

    • The crude reaction mixture can be purified using techniques such as column chromatography (e.g., silica gel or reversed-phase) or preparative HPLC to isolate the this compound.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification HQ_derivative Hydroquinone Derivative Reaction_Mix Reaction Incubation (Optimal Temperature) HQ_derivative->Reaction_Mix Sugar_donor Sugar Donor (e.g., Sucrose) Sugar_donor->Reaction_Mix Buffer Buffer (Optimal pH) Buffer->Reaction_Mix Additives Additives (e.g., Ascorbic Acid) Additives->Reaction_Mix Enzyme Glycosyltransferase Enzyme->Reaction_Mix Monitoring Reaction Monitoring (HPLC) Reaction_Mix->Monitoring Purification Product Purification Monitoring->Purification Optimal Conversion Reached This compound Pure this compound Purification->this compound Troubleshooting_Decision_Tree Start Low/No Product Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Verify enzyme activity and storage. Check_Enzyme->Solution_Enzyme No Browning Is the reaction mixture browning? Check_Conditions->Browning Yes Solution_Conditions Optimize pH and temperature. Check_Conditions->Solution_Conditions No Check_Inhibitors Are inhibitors present? Low_Yield Is there initial product followed by a plateau/decrease? Check_Inhibitors->Low_Yield No Solution_Inhibitors Identify and remove inhibitors (e.g., metal ions). Check_Inhibitors->Solution_Inhibitors Yes Browning->Check_Inhibitors No Solution_Browning Add antioxidant (e.g., ascorbic acid). Browning->Solution_Browning Yes Solution_Low_Yield Investigate product inhibition, reaction equilibrium, or product degradation. Low_Yield->Solution_Low_Yield Yes

References

Technical Support Center: Optimizing Isohomoarbutin Concentration for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the concentration of Isohomoarbutin to minimize cytotoxicity in in vitro experiments. As specific public data on this compound's cytotoxicity is limited, this guide offers a general framework and best practices for establishing optimal, non-toxic concentrations for novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining a safe concentration range for this compound in my cell line?

A1: The initial step is to perform a dose-response experiment to determine the concentration range of this compound that affects cell viability. A broad range of concentrations should be tested to identify the IC50 (half-maximal inhibitory concentration), which is the concentration that reduces cell viability by 50%. This will help in narrowing down the concentrations for subsequent, more detailed experiments.

Q2: Which cytotoxicity assays are recommended for evaluating the effects of this compound?

A2: A combination of assays is recommended to get a comprehensive understanding of this compound's cytotoxic effects. Start with a metabolic activity assay like the MTT or MTS assay to assess cell viability.[1][2] To understand the mechanism of cell death, you can use an LDH assay to measure membrane integrity or assays that detect markers of apoptosis.

Q3: How long should I expose my cells to this compound?

A3: The incubation time can significantly impact cytotoxicity. It is advisable to perform a time-course experiment, for example, exposing cells for 24, 48, and 72 hours, to understand the kinetics of this compound's effect.[3]

Q4: I am observing high cytotoxicity even at low concentrations of this compound. What could be the issue?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.1-0.5%).

  • Cell Line Sensitivity: Your specific cell line might be particularly sensitive to this compound.

  • Compound Instability: The compound may degrade in the culture medium, leading to the formation of toxic byproducts.

  • Contamination: Check your cell culture for any microbial contamination.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpectedly low cell viability in control wells Poor cell health, contamination (e.g., mycoplasma), or issues with culture medium/supplements.[4]Use a fresh batch of cells, medium, and supplements. Regularly test for mycoplasma contamination. Ensure optimal culture conditions (CO2, temperature, humidity).[4]
No dose-dependent cytotoxic effect observed This compound concentration range is too low or too high. The compound is not cytotoxic to the specific cell line. The assay is not sensitive enough.Test a wider range of concentrations. Consider using a different, more sensitive cell line or a different cytotoxicity assay.
Precipitation of this compound in the culture medium The compound has low solubility in aqueous solutions.Try dissolving this compound in a different biocompatible solvent or using a lower concentration. Sonication or gentle warming might help in solubilization.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cells.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Quantitative Data Summary

The following tables present hypothetical cytotoxicity data for this compound across different cell lines to illustrate how to structure and present such results.

Table 1: IC50 Values of this compound (µM) at 48 hours

Cell LineCell TypeIC50 (µM)
HaCaTHuman Keratinocytes> 200
B16-F10Mouse Melanoma75.3
A549Human Lung Carcinoma121.8
MCF-7Human Breast Cancer98.5

Table 2: Percentage of Cytotoxicity (LDH release) of this compound at 48 hours

Concentration (µM)HaCaT (%)B16-F10 (%)A549 (%)MCF-7 (%)
102.1 ± 0.55.4 ± 1.23.8 ± 0.94.1 ± 1.0
504.5 ± 1.128.7 ± 3.515.2 ± 2.821.9 ± 3.1
1008.2 ± 2.055.1 ± 4.842.6 ± 4.151.3 ± 4.5
20015.3 ± 3.189.6 ± 5.278.9 ± 5.085.4 ± 5.3

Visualizations

Experimental_Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Mechanism of Action A Broad Range Dose-Response (e.g., 0.1 - 1000 µM) B Determine IC50 A->B C Narrow Range Dose-Response (around IC50) B->C Inform Concentration Selection D Time-Course Experiment (24, 48, 72h) C->D E Select Optimal Non-Toxic Concentration D->E F Mechanism-specific Assays (e.g., Apoptosis, Cell Cycle) E->F Use Optimal Concentration G Confirm Minimal Cytotoxicity F->G

Experimental workflow for determining optimal concentration.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iso This compound ROS Increased ROS Iso->ROS Induces MAPK MAPK Pathway ROS->MAPK Activates Caspase Caspase Activation MAPK->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to Troubleshooting_Tree Start High Cytotoxicity Observed Solvent Check Solvent Control Start->Solvent Concentration Lower this compound Concentration Solvent->Concentration Solvent OK CellHealth Assess Cell Health Solvent->CellHealth Solvent Toxic End Problem Resolved Concentration->End NewCulture Start with Fresh Cell Culture CellHealth->NewCulture Cells Unhealthy Assay Validate Assay Protocol CellHealth->Assay Cells Healthy Contamination Test for Contamination NewCulture->Contamination Contamination->End Reagents Check Reagent Quality Assay->Reagents Protocol OK Reagents->End

References

Validation & Comparative

A Comparative Analysis of Tyrosinase Inhibition Kinetics: α-Arbutin vs. β-Arbutin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for effective modulators of melanin synthesis, tyrosinase inhibitors are of paramount interest to researchers in dermatology, cosmetology, and drug development. Among the most studied inhibitors are the hydroquinone glucosides, α-arbutin and β-arbutin. While both are recognized for their skin-lightening properties, a deeper understanding of their comparative tyrosinase inhibition kinetics is crucial for targeted applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Initially, this guide intended to compare isohomoarbutin and α-arbutin. However, a comprehensive literature search revealed a scarcity of publicly available data on the tyrosinase inhibition kinetics of this compound. In contrast, a wealth of research directly compares the activities of α-arbutin and its isomeric counterpart, β-arbutin. Therefore, this guide has been pivoted to focus on this well-documented and scientifically significant comparison.

Quantitative Comparison of Inhibition Constants

The inhibitory efficacy of α-arbutin and β-arbutin against tyrosinase is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are influenced by the source of the tyrosinase enzyme (e.g., mushroom, murine, human) and the substrate used in the assay (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity). A summary of reported values is presented below.

CompoundTyrosinase SourceActivityIC50 (mM)Apparent Ki (mM)Inhibition Type
α-Arbutin MushroomMonophenolase8 ± 0.58[1]2.29 ± 0.21[1]Competitive[1]
MushroomDiphenolase8.87 ± 0.71[1]4 ± 0.29[1]Competitive[1]
Mouse MelanomaDiphenolase0.48[2]-Mixed-type[2]
β-Arbutin MushroomMonophenolase0.9 ± 0.76[1]1.42 ± 0.08[1]Competitive[1]
MushroomDiphenolase0.7 ± 0.05[1]0.9 ± 0.05[1]Competitive[1]
Mouse MelanomaDiphenolase> 5 (approx. 10x weaker than α-arbutin)[2]-Non-competitive[2]
MushroomDiphenolase8.4[3]-N/A

Note: The inhibitory activities and mechanisms can vary significantly depending on the experimental setup. Some studies report that α-arbutin can act as an activator of the diphenolase activity of mushroom tyrosinase, while consistently inhibiting monophenolase activity.

Experimental Protocols

A standardized method for assessing tyrosinase inhibition is crucial for reproducible and comparable results. The following is a generalized protocol for a mushroom tyrosinase inhibition assay.

Mushroom Tyrosinase Inhibition Assay Protocol

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Compounds (α-arbutin, β-arbutin) dissolved in an appropriate solvent (e.g., buffer or DMSO)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-492 nm

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.

  • Substrate Solution: Prepare a stock solution of L-DOPA (e.g., 8-10 mM) or L-Tyrosine (e.g., 1-2 mM) in the phosphate buffer.

  • Enzyme Solution: Immediately before use, prepare a solution of mushroom tyrosinase in cold phosphate buffer to a final concentration that yields a measurable rate of reaction (e.g., 80-100 units/mL).

  • Test Compound Solutions: Prepare a series of dilutions of α-arbutin and β-arbutin at various concentrations to determine the IC50 value.

3. Assay Procedure:

  • To each well of a 96-well plate, add the components in the following order:

    • Phosphate buffer.

    • Test compound solution at various concentrations.

    • Substrate solution (L-DOPA or L-Tyrosine).

  • Mix the contents of the wells and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding the tyrosinase enzyme solution to each well.

  • Immediately measure the absorbance of the formed dopachrome at approximately 475 nm.[3][4] Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

4. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition kinetics (Ki and mechanism), the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (1/V vs. 1/[S]).

Visualizing Methodologies and Mechanisms

To further elucidate the experimental process and the kinetic behaviors of these inhibitors, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - Substrate (L-DOPA) - Tyrosinase Enzyme - Inhibitors (α/β-arbutin) plate Aliquot Buffer, Inhibitor, and Substrate into 96-well plate reagents->plate pre_incubate Pre-incubate at 25°C plate->pre_incubate add_enzyme Initiate reaction by adding Tyrosinase pre_incubate->add_enzyme measure Measure Absorbance at 475 nm over time using a plate reader add_enzyme->measure calc_rate Calculate Reaction Rate (V) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition kinetics Determine Ki and Mechanism (Lineweaver-Burk Plot) calc_rate->kinetics det_ic50 Determine IC50 value calc_inhibition->det_ic50

Experimental Workflow for Tyrosinase Inhibition Assay

The mechanism of inhibition can be visualized through Lineweaver-Burk plots. Different inhibition types (competitive, non-competitive, mixed) produce distinct graphical patterns.

G cluster_competitive Competitive Inhibition (e.g., β-Arbutin on Mushroom Tyrosinase) cluster_mixed Mixed-Type Inhibition (e.g., α-Arbutin on Mouse Tyrosinase) comp_no_inhib No Inhibitor comp_inhib + Inhibitor comp_plot comp_desc Lines intersect on the Y-axis. Vmax is unchanged, apparent Km increases. mixed_no_inhib No Inhibitor mixed_inhib + Inhibitor mixed_plot mixed_desc Lines intersect to the left of the Y-axis. Both apparent Vmax and apparent Km are altered.

Lineweaver-Burk Plots for Inhibition Mechanisms

Conclusion

The comparative analysis of α-arbutin and β-arbutin reveals significant differences in their tyrosinase inhibition kinetics. While both compounds demonstrate inhibitory potential, their efficacy and mechanism of action are highly dependent on the enzymatic source and substrate. Notably, α-arbutin has been shown to be a more potent inhibitor of tyrosinase from mouse melanoma cells, exhibiting a mixed-type inhibition, whereas β-arbutin acts as a non-competitive inhibitor in the same system.[2] In studies using mushroom tyrosinase, both have been characterized as competitive inhibitors, with β-arbutin showing a slightly lower IC50 and Ki value.[1] These findings underscore the importance of selecting the appropriate model system and assay conditions when screening and characterizing tyrosinase inhibitors for specific applications in research and development. Further studies on human tyrosinase are essential to fully elucidate their therapeutic and cosmetic potential.

References

Comparative Analysis of Isohomoarbutin and Hydroquinone for Skin Hyperpigmentation: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data for Isohomoarbutin compared to the extensive research on Hydroquinone, the long-standing benchmark for treating hyperpigmentation. While Hydroquinone's efficacy and safety have been widely studied, there is a notable absence of published experimental data specifically evaluating the tyrosinase inhibitory activity, melanin reduction capabilities, and cytotoxicity of this compound. This guide, therefore, presents a detailed analysis of Hydroquinone, supported by experimental findings, and highlights the current knowledge gap regarding this compound.

Hydroquinone: The Gold Standard in Hyperpigmentation Treatment

Hydroquinone has been a primary topical treatment for various hyperpigmentation disorders, including melasma, post-inflammatory hyperpigmentation, and solar lentigines, for over five decades.[1][2] Its mechanism of action is primarily attributed to the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3][4][5]

Efficacy of Hydroquinone

Hydroquinone effectively lightens the skin by serving as a substrate for tyrosinase, thereby competing with tyrosine and inhibiting the formation of melanin precursors.[3][4] Clinical studies have consistently demonstrated its efficacy in reducing hyperpigmentation at concentrations ranging from 2% to 5%.[1][2] For instance, in the treatment of melasma, a significant reduction in pigmentation is often observed after 5-7 weeks of consistent use, with treatment regimens typically extending from three months to a year.[3]

Safety Profile of Hydroquinone

Despite its effectiveness, the use of hydroquinone is not without safety concerns. Common side effects include skin irritation, redness, and contact dermatitis.[1][3] A more severe, though rare, adverse effect associated with long-term, high-concentration use is exogenous ochronosis, a condition characterized by a blue-black discoloration of the skin.[1][3] Due to these safety concerns, the availability of hydroquinone is regulated in many countries, often requiring a prescription for higher concentrations.[3]

This compound: An Uncharted Territory

In stark contrast to hydroquinone, there is a significant lack of publicly available scientific data on this compound. Extensive searches of scientific databases did not yield any studies that directly compare its efficacy or safety with hydroquinone. Furthermore, no quantitative data, such as IC50 values for tyrosinase inhibition or cytotoxicity assays on skin cells, could be retrieved for this compound.

Comparison with Other Hydroquinone Derivatives

While a direct comparison with this compound is not possible, examining other derivatives of hydroquinone, such as arbutin (hydroquinone-β-D-glucopyranoside) and deoxyarbutin, can provide some context.

Arbutin , a naturally occurring derivative, also functions as a tyrosinase inhibitor.[6] However, some studies suggest that its inhibitory effect on tyrosinase is less potent than that of hydroquinone.[7][8] There are two isomers, α-arbutin and β-arbutin, with some research indicating that α-arbutin may be a more effective skin-lightening agent.[6][9]

Deoxyarbutin , a synthetic derivative, has been shown in some studies to be a more potent tyrosinase inhibitor than hydroquinone and arbutin, with the potential for reduced cytotoxicity.[10][11]

Data Summary

The following tables summarize the available quantitative data for Hydroquinone. The absence of data for this compound is noted.

Table 1: Comparative Efficacy Data

CompoundTyrosinase Inhibition (IC50)Melanin Reduction in B16 CellsClinical Efficacy for Hyperpigmentation
This compound No data availableNo data availableNo data available
Hydroquinone Data available, but varies across studiesDose-dependent reductionWell-established at 2-5% concentrations[1][2]

Table 2: Comparative Safety Data

CompoundCytotoxicity in MelanocytesCommon Side EffectsLong-term Safety Concerns
This compound No data availableNo data availableNo data available
Hydroquinone Selective cytotoxicity mediated by tyrosinase activity[12]Skin irritation, redness, contact dermatitis[3]Exogenous ochronosis[1][3]

Experimental Protocols

Detailed experimental protocols for the key experiments cited for hydroquinone are provided below.

Tyrosinase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

  • Procedure:

    • A reaction mixture is prepared containing a phosphate buffer (pH 6.8), L-DOPA solution, and the test compound (hydroquinone) at various concentrations.

    • Mushroom tyrosinase is added to initiate the reaction.

    • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.

Melanin Content Assay in B16 Melanoma Cells
  • Principle: This assay quantifies the amount of melanin produced by B16 melanoma cells after treatment with a test compound.

  • Procedure:

    • B16 melanoma cells are cultured in a suitable medium.

    • The cells are treated with various concentrations of the test compound (hydroquinone) for a specific period (e.g., 72 hours).

    • After treatment, the cells are harvested, washed, and lysed.

    • The melanin content in the cell lysate is measured spectrophotometrically at 405 nm and compared to a standard curve of synthetic melanin.

    • The results are expressed as a percentage of melanin content relative to the untreated control cells.

Cell Viability (Cytotoxicity) Assay
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cells (e.g., melanocytes or B16 melanoma cells) are seeded in a 96-well plate and allowed to attach.

    • The cells are then treated with different concentrations of the test compound (hydroquinone).

    • After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the absorbance of treated cells relative to that of untreated control cells.

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway

The following diagram illustrates the key steps in the melanin synthesis pathway and the point of inhibition by tyrosinase inhibitors like hydroquinone.

Melanogenesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Oxidation & Polymerization Tyrosinase Tyrosinase Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway showing the inhibitory action of Hydroquinone on Tyrosinase.

Experimental Workflow for Efficacy and Safety Assessment

This diagram outlines a typical workflow for evaluating the efficacy and safety of a potential skin-lightening agent.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / Clinical Studies Tyrosinase_Assay Tyrosinase Inhibition Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., B16 Melanoma, Melanocytes) Melanin_Assay Melanin Content Assay Cell_Culture->Melanin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Animal_Models Animal Models (e.g., Guinea Pig Hyperpigmentation Model) Melanin_Assay->Animal_Models Cytotoxicity_Assay->Animal_Models Human_Trials Human Clinical Trials (Patch Tests, Efficacy Studies) Animal_Models->Human_Trials

Caption: General experimental workflow for assessing skin-lightening agents.

Conclusion

Hydroquinone remains a well-documented and effective topical agent for the treatment of hyperpigmentation, though its use requires careful monitoring due to potential side effects. The scientific community would benefit greatly from research into novel and potentially safer alternatives. However, based on the current body of published literature, there is a significant lack of data to support any claims regarding the efficacy and safety of this compound. Further in vitro and in vivo studies are imperative to characterize the biological activities of this compound and to determine its potential as a viable alternative to hydroquinone for the management of hyperpigmentation disorders. Without such data, any comparison remains speculative, and the use of this compound in clinical or cosmetic applications is not supported by scientific evidence.

References

Ex-vivo Validation of Isohomoarbutin's Depigmenting Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isohomoarbutin's potential depigmenting effects, drawing upon available data for structurally similar compounds and placing it in context with established alternatives. Due to a lack of direct ex-vivo studies on this compound on human skin explants, this guide utilizes data from a closely related molecule, 4-(4-hydroxyphenyl)-2-butanol (also known as Rhododendrol), to infer potential efficacy and mechanisms. This comparison is intended to serve as a reference for researchers interested in the development of novel depigmenting agents.

Comparative Efficacy of Depigmenting Agents

The following table summarizes the known efficacy of various depigmenting agents, including Rhododendrol as a proxy for this compound, based on in vitro and other relevant studies. It is crucial to note that direct comparative studies of this compound are not yet available in published literature.

CompoundMechanism of ActionReported Efficacy (IC50 or other metrics)Cytotoxicity
This compound (inferred from Rhododendrol) Oxidized by tyrosinase, stimulates tyrosinase activity, selective cytotoxicity to melanocytes.[1]Data on direct tyrosinase inhibition (IC50) is not available. Induces depigmentation in guinea pig skin.[2]Selectively cytotoxic to pigmented cells.[1] Cytotoxicity is enhanced by UVB exposure and mediated by oxidative stress.[3]
Hydroquinone Competitive inhibitor of tyrosinase.[4]IC50 values vary depending on the assay, generally in the low millimolar range.Cytotoxic to melanocytes, potential for ochronosis with long-term use.[5][6]
Arbutin (β-arbutin) Competitive inhibitor of tyrosinase.[7][8]IC50 values for mushroom tyrosinase are in the millimolar range.[9][10]Generally considered less cytotoxic than hydroquinone.[5]
α-Arbutin Inhibitor of tyrosinase, reported to be more potent than β-arbutin.[11]IC50 for mouse melanoma tyrosinase is 0.48 mM.[11]Considered safe for cosmetic use at specific concentrations.
Kojic Acid Chelates copper ions in the active site of tyrosinase.[4][12]IC50 values for mushroom tyrosinase are in the micromolar to millimolar range.[9][10][13]Can cause skin irritation and has concerns about stability.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of depigmenting agents.

Ex-vivo Human Skin Explant Culture for Depigmenting Studies

This protocol outlines the general procedure for maintaining human skin explants to test the efficacy of topical agents.

  • Tissue Acquisition and Preparation: Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with informed consent. The tissue is cleaned, and subcutaneous fat is removed. The skin is then cut into small explants (e.g., 1 cm x 1 cm).[8][15]

  • Culture System: Place the skin explants on a sterile support (e.g., a porous membrane of a culture insert or sterile gauze) in a culture dish. The support should be placed in a well containing culture medium, ensuring the dermal side is in contact with the medium while the epidermal surface is exposed to the air (air-liquid interface).

  • Culture Medium: Utilize a specialized culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum, antibiotics, and growth factors to maintain tissue viability.[8]

  • Treatment Application: The test compound (e.g., this compound) and controls (e.g., vehicle, positive control like hydroquinone) are topically applied to the epidermal surface of the skin explants at specified concentrations and frequencies.

  • Incubation: Culture the explants in a humidified incubator at 37°C with 5% CO2 for a designated period (e.g., 7-14 days), with regular medium changes.

  • Endpoint Analysis: After the treatment period, explants can be processed for various analyses, including:

    • Melanin Quantification: Extraction of melanin from the tissue and spectrophotometric measurement.

    • Histology: Staining of tissue sections (e.g., with Fontana-Masson stain for melanin) to visualize changes in pigmentation and melanocyte morphology.

    • Tyrosinase Activity Assay: Measurement of tyrosinase activity in tissue lysates.

In Vitro Tyrosinase Inhibition Assay

This assay is a primary screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase and a substrate solution (e.g., L-tyrosine or L-DOPA) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the tyrosinase solution, the test compound at various concentrations, and the buffer. Pre-incubate the mixture for a short period.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) at regular time intervals using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.

Melanin Content Assay in B16 Melanoma Cells

This cell-based assay evaluates the effect of a compound on melanin production in a cultured cell line.

  • Cell Culture: Culture B16 melanoma cells in appropriate medium until they reach a suitable confluency.

  • Treatment: Treat the cells with various concentrations of the test compound and controls for a specified duration (e.g., 48-72 hours). In some cases, melanogenesis can be stimulated with agents like α-melanocyte-stimulating hormone (α-MSH).

  • Cell Lysis: After treatment, harvest the cells and lyse them using a suitable buffer (e.g., a buffer containing NaOH).[6][12]

  • Melanin Quantification: Solubilize the melanin pellet by heating. Measure the absorbance of the solubilized melanin at a wavelength of around 405-490 nm using a microplate reader.[2]

  • Normalization: Normalize the melanin content to the total protein content of the cell lysate to account for any differences in cell number.

  • Calculation: Express the melanin content as a percentage of the untreated control.

Visualizing the Mechanisms

To better understand the biological processes involved in skin pigmentation and the experimental approaches to study them, the following diagrams are provided.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UVB UVB alpha_MSH α-MSH UVB->alpha_MSH stimulates MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB_p p-CREB CREB->CREB_p MITF MITF CREB_p->MITF upregulates transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates TRP1_gene TRP-1 Gene MITF->TRP1_gene activates TRP2_gene TRP-2 Gene MITF->TRP2_gene activates Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin series of reactions

Caption: Simplified Melanogenesis Signaling Pathway.

ExVivo_Workflow cluster_analysis Endpoint Analysis Skin_Sample Human Skin Sample (Abdominoplasty) Preparation Defatting and Punch Biopsy (e.g., 8mm) Skin_Sample->Preparation Culture Culture at Air-Liquid Interface on Transwell Insert Preparation->Culture Treatment Topical Application of This compound vs. Controls Culture->Treatment Incubation Incubation (37°C, 5% CO2) for 7-14 days Treatment->Incubation Melanin_Quant Melanin Quantification Incubation->Melanin_Quant Histology Histology (Fontana-Masson) Incubation->Histology Tyrosinase_Activity Tyrosinase Activity Assay Incubation->Tyrosinase_Activity

Caption: Experimental Workflow for Ex-vivo Skin Explant Studies.

References

The Unexplored Synergies of Isohomoarbutin: A Comparative Guide to Skin Lightening Agents

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current dermatological research is the absence of published studies on the synergistic effects of isohomoarbutin with other skin lightening agents. While this compound is utilized in cosmetic formulations for its purported skin whitening properties, its efficacy in combination therapies remains scientifically unsubstantiated. This guide provides a comparative analysis of well-documented skin lightening agents—arbutin, kojic acid, and vitamin C—to offer a framework for understanding potential synergistic interactions and to highlight the pressing need for further investigation into this compound.

This report is intended for researchers, scientists, and drug development professionals, offering a summary of existing quantitative data, detailed experimental protocols, and a visualization of the molecular pathways involved in melanogenesis. The aim is to facilitate future research into the synergistic potential of this compound and other depigmenting compounds.

Comparative Efficacy of Skin Lightening Agents

AgentChemical StructureTyrosinase Inhibition IC50 (Mushroom)Mechanism of Action
This compound 4-(2-hydroxyethoxy)phenyl β-D-glucopyranoside[1][2][3][4]Data not availablePresumed tyrosinase inhibitor
Arbutin (β-Arbutin) 4-Hydroxyphenyl-β-D-glucopyranoside~9 mMCompetitive inhibitor of tyrosinase
α-Arbutin 4-Hydroxyphenyl-α-D-glucopyranoside~2.1 mMCompetitive and non-competitive inhibitor of tyrosinase
Deoxyarbutin 4-(Tetrahydro-2H-pyran-2-yloxy)phenolMore potent than hydroquinone and arbutinPotent tyrosinase inhibitor
Kojic Acid 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one~14-20 µMChelates copper ions in the active site of tyrosinase; competitive inhibitor
Vitamin C (Ascorbic Acid) (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one-Reduces dopaquinone back to DOPA, interrupting melanin synthesis pathway
Niacinamide Pyridine-3-carboxamide-Inhibits the transfer of melanosomes from melanocytes to keratinocytes

Exploring Potential Synergies

Given the different mechanisms of action, combining various skin lightening agents could theoretically produce synergistic or additive effects. For instance, an agent that inhibits tyrosinase (like arbutin or kojic acid) could be combined with one that interrupts a later stage of melanogenesis (like niacinamide) or one that has antioxidant properties (like vitamin C).

A study on the combination of linderanolide B with arbutin or kojic acid showed synergistic effects in inhibiting tyrosinase activity and reducing melanin content in B16F10 cells.[3] Similarly, aloesin and arbutin have been reported to inhibit tyrosinase activity in a synergistic manner.[4] These findings underscore the potential for enhanced efficacy through combination therapies.

Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by various signaling pathways. Understanding these pathways is crucial for identifying targets for skin lightening agents. The diagram below illustrates the melanogenesis pathway and the points of intervention for several common agents.

Melanogenesis_Pathway UVB UVB/α-MSH MC1R MC1R UVB->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Melanosome Melanosome Melanin->Melanosome Keratinocyte Keratinocyte Melanosome->Keratinocyte Transfer Arbutin Arbutin/Kojic Acid (Competitive Inhibition) Arbutin->Tyrosinase VitaminC Vitamin C (Reduction) VitaminC->Dopaquinone Reduces to DOPA Niacinamide Niacinamide (Transfer Inhibition) Niacinamide->Melanosome Inhibits transfer

Caption: Melanogenesis signaling pathway and points of intervention.

Experimental Protocols

To facilitate further research into the synergistic effects of this compound, the following are detailed methodologies for key in vitro assays.

In Vitro Tyrosinase Activity Assay (Mushroom)

This assay is a common preliminary screening method for tyrosinase inhibitors.

Workflow Diagram:

Tyrosinase_Assay_Workflow A Prepare Solutions: - Mushroom Tyrosinase - L-Tyrosine (substrate) - Test Compounds (e.g., this compound) - Positive Control (e.g., Kojic Acid) B Add buffer, test compound/control, and tyrosinase to 96-well plate A->B C Pre-incubate at 25-37°C B->C D Add L-Tyrosine to initiate reaction C->D E Incubate and measure absorbance at 475-490 nm at time intervals D->E F Calculate % inhibition: [(Control Abs - Sample Abs) / Control Abs] x 100 E->F G Determine IC50 value from dose-response curve F->G

Caption: Workflow for in vitro tyrosinase activity assay.

Methodology:

  • Reagents and Materials: Mushroom tyrosinase, L-tyrosine, L-DOPA, kojic acid (positive control), phosphate buffer (pH 6.8), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare stock solutions of test compounds and kojic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compound or kojic acid.

    • Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding L-tyrosine or L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • The percentage of tyrosinase inhibition is calculated as: [(A - B) / A] x 100, where A is the absorbance of the control (without inhibitor) and B is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Melanin Content Assay in B16F10 Melanoma Cells

This assay assesses the ability of a compound to reduce melanin production in a cellular model.

Methodology:

  • Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of the test compound and/or α-MSH (to stimulate melanogenesis) for 72 hours.

  • Cell Lysis and Melanin Measurement:

    • Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO.

    • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the supernatant at 405 nm.

    • Quantify the total protein content of the lysate using a BCA protein assay.

    • The melanin content is expressed as a percentage of the control group after normalizing to the total protein content.

Conclusion and Future Directions

While this compound is present in the cosmetic market, the lack of robust scientific data on its efficacy, mechanism of action, and potential for synergistic interactions with other skin lightening agents is a significant knowledge gap. The comparative data and experimental protocols provided in this guide are intended to serve as a resource for researchers to undertake these much-needed investigations. Future studies should focus on determining the tyrosinase inhibitory activity of this compound, its effects on melanin production in cellular models, and, most importantly, its potential for synergistic activity when combined with other agents that have complementary mechanisms of action. Such research is essential for the development of novel and more effective treatments for hyperpigmentation.

References

A Comparative Guide to Clinical Trial Design for Isohomoarbutin in Melasma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for designing and evaluating a clinical trial for Isohomoarbutin as a potential treatment for melasma. It is intended for researchers, scientists, and drug development professionals. The proposed design draws comparisons with established melasma therapies, including hydroquinone, arbutin, deoxyarbutin, tranexamic acid, and kojic acid, and is supported by established experimental protocols and efficacy endpoints.

Introduction to Melasma and Current Treatment Landscape

Melasma is a common, acquired hyperpigmentary disorder characterized by symmetric, blotchy, brownish facial pigmentation. While the exact pathogenesis is not fully understood, it is known to be influenced by sun exposure, hormonal changes, and genetic predisposition. The current gold standard for treatment is topical hydroquinone, a tyrosinase inhibitor.[1] However, concerns about its potential for side effects like skin irritation and ochronosis have spurred the search for safer and equally effective alternatives.[1][2]

This compound, a derivative of arbutin, is a promising candidate. Arbutin and its derivatives act by inhibiting tyrosinase, a key enzyme in the melanin synthesis pathway.[3][4] Deoxyarbutin, another synthetic derivative, has shown effective tyrosinase inhibition and skin-lightening effects in clinical trials, suggesting a similar potential for this compound.[5][6][7] This guide outlines a proposed clinical trial to rigorously evaluate the efficacy and safety of this compound for melasma.

Proposed Clinical Trial Design for this compound

A robust clinical trial is essential to determine the clinical utility of this compound. We propose a randomized, double-blind, active- and placebo-controlled study.

Study Objective: To assess the efficacy and safety of a topical this compound formulation compared to placebo and the standard-of-care, 4% hydroquinone cream, in adult subjects with moderate to severe facial melasma.

Study Design:

  • Phase: Phase II/III

  • Design: Randomized, Double-Blind, Parallel-Group, Multicenter

  • Duration: 12 weeks of treatment with a 4-week follow-up period.[1][8]

  • Population: Adult females, 18-65 years old, with a clinical diagnosis of moderate to severe bilateral facial melasma and a Fitzpatrick skin type of III-VI.[9][10]

Interventions:

  • This compound Group: Topical 2% this compound cream, applied twice daily.

  • Active Comparator Group: Topical 4% Hydroquinone cream, applied once daily at night.[11]

  • Placebo Group: Vehicle cream, applied twice daily.

All participants will be instructed to use a broad-spectrum sunscreen (SPF 50+) daily.[1][11]

Efficacy and Safety Endpoints:

  • Primary Efficacy Endpoint: The mean change in the modified Melasma Area and Severity Index (mMASI) score from baseline to week 12.[1][12]

  • Secondary Efficacy Endpoints:

    • Change in Melanin Index (MI) as measured by a Mexameter from baseline to weeks 4, 8, and 12.[1][13]

    • Physician's Global Assessment (PGA) scores at weeks 4, 8, and 12.[1]

    • Patient satisfaction assessed via questionnaires at week 12.[10]

  • Safety Endpoints: Incidence, severity, and causality of all adverse events (AEs), particularly local skin reactions such as erythema, burning, and scaling, monitored at all follow-up visits.[1][2]

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Screening of Potential Subjects (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (mMASI, Melanin Index, Photography) InformedConsent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization GroupA Group A: 2% this compound Cream (Twice Daily) Randomization->GroupA GroupB Group B: 4% Hydroquinone Cream (Once Daily) Randomization->GroupB GroupC Group C: Placebo Cream (Twice Daily) Randomization->GroupC Week4 Week 4 Assessment Week8 Week 8 Assessment Week4->Week8 Week12 Week 12 Assessment (End of Treatment) Week8->Week12 Week16 Week 16 Assessment (Follow-up) Week12->Week16 Analysis Primary & Secondary Endpoint Analysis Safety Evaluation Week16->Analysis G Hypothesized Mechanism of this compound cluster_pathway Melanocyte Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Oxidation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme Tyrosinase->DOPA Tyrosinase->Dopaquinone This compound This compound This compound->Tyrosinase Inhibition

References

A Comparative Analysis of Isohomoarbutin and Resveratrol on Skin: A Molecular Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known molecular and transcriptomic effects of isohomoarbutin and resveratrol on the skin. While comprehensive transcriptomic data for this compound is currently unavailable in public literature, this guide draws upon the established mechanisms of its related compound, arbutin, to offer a comparative viewpoint against the extensively studied resveratrol.

Introduction

This compound, a derivative of arbutin, and resveratrol are both naturally derived compounds that have garnered significant interest in dermatology and cosmetic science for their potential skin benefits. This compound is primarily recognized for its skin-lightening properties, while resveratrol is celebrated for its antioxidant, anti-inflammatory, and anti-aging effects. This guide delves into the molecular mechanisms and known effects on gene expression of these two compounds to provide a basis for their comparative evaluation in skin research and product development.

Data Presentation: Molecular and Gene Expression Effects

The following tables summarize the known effects of this compound (extrapolated from arbutin data) and resveratrol on key molecular targets and gene expression in the skin.

Table 1: Comparative Effects on Melanogenesis-Related Gene Expression

GeneThis compound (from Arbutin data)Resveratrol
TYR (Tyrosinase)Inhibition of enzyme activity; some studies suggest no change in mRNA expression.[1][2]Inhibition of enzyme activity and gene expression.[3]
MITF (Microphthalmia-associated transcription factor)Downregulation of gene and protein expression.[4][5]Downregulation of gene expression.[3]
TRP-1 (Tyrosinase-related protein 1)Downregulation of gene and protein expression.[4][6]Downregulation of gene expression.[3]
TRP-2 (Tyrosinase-related protein 2 / DCT)Downregulation of gene and protein expression.[4][6]Downregulation of gene expression.[3]

Table 2: Comparative Effects on Genes Related to Skin Aging and Inflammation

Gene/Protein FamilyThis compound (from Arbutin data)Resveratrol
SIRT1 (Sirtuin 1)Data not availableUpregulation, associated with anti-aging effects.
Collagens (e.g., COL1A1, COL3A1)Data not availableUpregulation, contributing to skin elasticity.
Elastin Data not availableUpregulation, improving skin firmness.
MMPs (Matrix Metalloproteinases)Data not availableDownregulation, preventing collagen degradation.
Inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α)Limited data, some isoflavonoids show anti-inflammatory effects.[7][8]Downregulation, reducing skin inflammation.
Antioxidant Enzymes (e.g., SOD, Catalase)Some antioxidant properties reported.[1]Upregulation, enhancing cellular defense against oxidative stress.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and Treatment
  • Cell Lines: Human epidermal melanocytes, B16F10 murine melanoma cells, and human dermal fibroblasts are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of this compound or resveratrol for specified durations (e.g., 24, 48, or 72 hours) to assess their effects on gene and protein expression.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase enzymes.

  • qRT-PCR: The relative expression levels of target genes are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from cells using lysis buffers containing protease inhibitors.

  • Protein Quantification: The concentration of total protein is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transcriptomic Analysis (RNA-Sequencing)
  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared from total RNA using kits that include steps for rRNA depletion and cDNA synthesis.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome, and gene expression is quantified. Differentially expressed genes between treated and control groups are identified using statistical analysis packages (e.g., DESeq2, edgeR).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound (based on arbutin's mechanism) and resveratrol in the skin.

isohomoarbutin_pathway cluster_melanogenesis Melanogenesis Signaling Pathway This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits Activity MITF MITF This compound->MITF Downregulates Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes TYR_Gene TYR Gene MITF->TYR_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene TYR_Gene->Tyrosinase TRP1_Gene->Melanin_Production TRP2_Gene->Melanin_Production resveratrol_pathway cluster_resveratrol Resveratrol's Multi-target Effects on Skin Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Antioxidant_Genes Antioxidant Genes (SOD, CAT) Resveratrol->Antioxidant_Genes Upregulates Anti_inflammatory_Pathways Anti-inflammatory Pathways (e.g., NF-kB) Resveratrol->Anti_inflammatory_Pathways Inhibits Collagen_Synthesis Collagen Synthesis SIRT1->Collagen_Synthesis Promotes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Inflammation Inflammation Anti_inflammatory_Pathways->Inflammation Reduces experimental_workflow Skin_Cells Skin Cells (Melanocytes/Fibroblasts) Treatment Treatment with This compound or Resveratrol Skin_Cells->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Data Analysis RNA_Seq->Data_Analysis Gene_Expression_Profile Gene Expression Profile Data_Analysis->Gene_Expression_Profile

References

Safety Face-Off: Isohomoarbutin vs. Deoxyarbutin in Skin Lightening

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for safe and effective skin lightening agents has led to the development of numerous compounds targeting melanin synthesis. Among these, deoxyarbutin has been a subject of significant research and regulatory scrutiny. Isohomoarbutin, a naturally occurring compound, is also utilized in cosmetic formulations, often touted for its safety. This guide provides a detailed comparison of the safety profiles of this compound and deoxyarbutin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. A critical finding of this assessment is the stark contrast in the volume of safety data available for the two molecules, with a significant lack of published toxicological studies for this compound.

Executive Summary

This guide reveals a substantial disparity in the safety characterization of this compound and deoxyarbutin. Deoxyarbutin has undergone extensive toxicological evaluation, revealing a complex safety profile. While it demonstrates potent tyrosinase inhibition, its primary concern lies in its instability, leading to the formation of hydroquinone, a compound with established cytotoxicity and genotoxicity. In stark contrast, there is a notable absence of publicly available, peer-reviewed safety studies for this compound. Although generally regarded as safe within the cosmetics industry, this assertion is not supported by robust experimental data in the scientific literature.

I. Comparative Safety Assessment

The following tables summarize the available quantitative data for key safety endpoints for both this compound and deoxyarbutin.

Table 1: Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
This compound No data availableNo data availableNo data availableNo data available
deoxyarbutin Human MelanocytesViability AssayMax concentration for 95% viability4-fold greater than hydroquinone[1]
Darkly Pigmented MelanocytesCytotoxicity AssayIC5057.5 μM[2]
Lightly Pigmented MelanocytesCytotoxicity AssayIC50104.7 μM[2]
B16/F10 Murine Melanoma CellsProliferation AssayEC5039.56 μM[3]
Detroit 551 Human Fibroblast CellsMTT AssayCytotoxicityStrong cytotoxicity after UVB irradiation (due to hydroquinone formation)[4]

Table 2: Genotoxicity Data

CompoundTest SystemAssayResultRemarksReference
This compound No data availableNo data availableNo data available
deoxyarbutin BacteriaAmes TestNegativeDid not induce gene mutations.[5]
Human LymphocytesChromosome Aberration TestPositive (with and without metabolic activation)Clastogenic potential observed. May be due to hydrolysis to hydroquinone.[5]

Table 3: Skin Irritation & Sensitization Data

CompoundSpeciesAssayResultRemarksReference
This compound No data availableNo data availableNo data available
deoxyarbutin RabbitAcute Dermal IrritationNon-irritatingNo signs of irritation observed.[5]
MouseLocal Lymph Node Assay (LLNA)Non-sensitizingNo potential to sensitize the skin.[6]

II. Mechanism of Action & Signaling Pathways

Both this compound and deoxyarbutin are believed to exert their skin-lightening effects through the inhibition of tyrosinase, the key enzyme in melanin synthesis. However, the detailed molecular interactions and downstream signaling effects can differ.

Deoxyarbutin: Deoxyarbutin acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the conversion of tyrosine to L-DOPA, a precursor of melanin.[7]

deoxyarbutin_mechanism Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Inhibition Melanin Melanin L_DOPA->Melanin deoxyarbutin Deoxyarbutin deoxyarbutin->Tyrosinase

Deoxyarbutin inhibits the enzyme tyrosinase.

A significant concern with deoxyarbutin is its chemical instability, particularly in aqueous solutions and at acidic pH, where it can degrade to form hydroquinone.[8][9][10][11] Hydroquinone is a potent tyrosinase inhibitor but also carries risks of cytotoxicity and genotoxicity, and its use in cosmetic products is strictly regulated in many regions.[12]

deoxyarbutin_degradation deoxyarbutin Deoxyarbutin hydroquinone Hydroquinone deoxyarbutin->hydroquinone Degradation conditions Aqueous Solution Acidic pH UVB Irradiation conditions->deoxyarbutin

Deoxyarbutin degradation to hydroquinone.

This compound: The precise mechanism of tyrosinase inhibition by this compound is not well-documented in publicly available literature. It is presumed to act similarly to other arbutin derivatives by competitively inhibiting tyrosinase.

III. Experimental Protocols

Detailed methodologies for the key experiments cited for deoxyarbutin are provided below. The lack of available data for this compound precludes the inclusion of its experimental protocols.

Deoxyarbutin Experimental Protocols:

  • Cytotoxicity Assay (MTT Assay):

    • Cell Seeding: Human fibroblast cells (e.g., Detroit 551) are seeded in 96-well plates and cultured until confluent.

    • Treatment: Cells are treated with varying concentrations of deoxyarbutin, with and without UVB irradiation.

    • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

    • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.[4]

  • Bacterial Reverse Mutation Test (Ames Test):

    • Strain Selection: Histidine-dependent strains of Salmonella typhimurium are used.

    • Treatment: The bacterial strains are exposed to various concentrations of deoxyarbutin, with and without a metabolic activation system (S9 mix).

    • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[5]

  • In Vitro Chromosome Aberration Test:

    • Cell Culture: Human peripheral blood lymphocytes are cultured.

    • Treatment: The cells are treated with different concentrations of deoxyarbutin, with and without metabolic activation (S9 mix).

    • Harvesting: After a specific treatment period, the cells are harvested, and metaphase chromosomes are prepared.

    • Analysis: Chromosomes are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant increase in the percentage of cells with chromosomal aberrations indicates clastogenic activity.[5]

  • Local Lymph Node Assay (LLNA):

    • Animal Model: Mice are used for this assay.

    • Application: Various concentrations of deoxyarbutin are applied to the dorsal surface of the ears of the mice for three consecutive days.

    • Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.

    • Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared, and the proliferation of lymphocytes is measured, typically by the incorporation of radioactive thymidine.

    • Stimulation Index (SI): The SI is calculated as the ratio of proliferation in the treated group to that in the vehicle control group. An SI of 3 or greater is considered a positive response, indicating sensitization potential.[6]

IV. Conclusion and Future Directions

The safety assessment of deoxyarbutin reveals a compound with potent efficacy but significant safety concerns, primarily due to its propensity to degrade into hydroquinone. This instability has led to regulatory restrictions on its use in cosmetic products.

In contrast, the safety profile of this compound remains largely uncharacterized in the public domain. While it is used in cosmetic products and often marketed as a safe alternative, the absence of robust, peer-reviewed toxicological data is a critical information gap. For researchers and drug development professionals, this highlights an urgent need for comprehensive safety studies on this compound to validate its purported safety and to provide a sound scientific basis for its continued use.

Future research should prioritize the following for this compound:

  • In vitro and in vivo toxicological studies: Including cytotoxicity, genotoxicity, phototoxicity, skin irritation, and sensitization assays following standardized guidelines.

  • Stability studies: To assess its degradation profile under various conditions and identify any potentially harmful byproducts.

  • Mechanism of action studies: To elucidate its interaction with tyrosinase and other cellular targets.

Until such data becomes available, a direct and comprehensive safety comparison between this compound and deoxyarbutin remains challenging, and the use of this compound relies on an assumption of safety rather than on a foundation of rigorous scientific evidence.

References

Cross-Validation of Analytical Methods for Isohomoarbutin in Cosmetic Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the quantification of Isohomoarbutin in complex cosmetic matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Zone Electrophoresis (CZE). The following sections detail the experimental protocols, present comparative performance data, and illustrate the analytical workflows. This guide is intended to assist researchers in selecting the most appropriate method for their specific validation and quantification needs.

The data presented herein is a representative comparison based on established analytical principles and published data for structurally related phenolic compounds, such as Arbutin, in cosmetic formulations. Direct comparative studies on this compound were not publicly available at the time of this publication.

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of this compound in cosmetic matrices is a critical step in product development and quality control. The choice depends on a variety of factors including the required sensitivity, selectivity, and the nature of the cosmetic matrix. Below is a summary of the typical performance characteristics of HPLC-UV, LC-MS/MS, and CZE for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSCapillary Zone Electrophoresis (CZE)
**Linearity (R²) **> 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 50 ng/mL5 - 150 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2%< 1.5%< 3%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~2 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 ng/mL~6 µg/mL
Selectivity Good, potential for matrix interferenceExcellent, high specificity from MRMGood, susceptible to matrix effects on migration time
Run Time 10 - 15 minutes5 - 10 minutes15 - 20 minutes
Cost Low to moderateHighModerate
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for the analysis of this compound in a representative cream-based cosmetic matrix are provided below for each of the compared analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Sample Preparation:

  • Weigh 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm

Quantification:

An external calibration curve is constructed by preparing a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Weigh 0.1 g of the cosmetic cream into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of acetonitrile containing an internal standard (e.g., Arbutin-d4).

  • Vortex for 2 minutes, followed by ultrasonication for 10 minutes.

  • Centrifuge at 15,000 rpm for 15 minutes at 4 °C.

  • Dilute the supernatant 1:10 with water and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial.

LC-MS/MS Conditions:

  • LC Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z to be determined)

    • Internal Standard (Arbutin-d4): Precursor ion > Product ion (specific m/z to be determined)

Quantification:

A calibration curve is prepared by spiking blank cosmetic matrix extract with known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.

Capillary Zone Electrophoresis (CZE)

Sample Preparation:

  • Weigh 0.5 g of the cosmetic cream into a 10 mL centrifuge tube.

  • Add 5.0 mL of a 50:50 (v/v) mixture of methanol and 20 mM borate buffer (pH 9.2).

  • Vortex for 5 minutes and sonicate for 20 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter.

CZE Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length)

  • Background Electrolyte (BGE): 25 mM Sodium Borate buffer, pH 9.2

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV detection at 280 nm

Quantification:

An external calibration curve is generated using standard solutions of this compound prepared in the background electrolyte. The peak area of this compound in the sample is used to calculate the concentration based on the linear regression of the calibration curve.

Diagrams

Cross-Validation Workflow

cluster_0 Cross-Validation Workflow A Define Analytical Requirement B Select Candidate Analytical Methods (e.g., HPLC-UV, LC-MS/MS, CZE) A->B C Method Development and Optimization for each candidate method B->C D Individual Method Validation (ICH Q2(R1) Guidelines) C->D E Cross-Validation Study Design D->E F Analysis of the Same Set of Samples by all validated methods E->F G Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->G H Assessment of Method Concordance G->H I Selection of Primary and/or Alternative Method(s) H->I

Caption: General workflow for the cross-validation of analytical methods.

HPLC-UV Experimental Workflow

cluster_1 HPLC-UV Workflow for this compound A Sample Weighing (1.0 g cream) B Extraction with Methanol A->B C Ultrasonication B->C D Centrifugation C->D E Filtration (0.45 µm) D->E F HPLC-UV Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for HPLC-UV analysis.

LC-MS/MS Experimental Workflow

cluster_2 LC-MS/MS Workflow for this compound A Sample Weighing (0.1 g cream) B Extraction with Acetonitrile (with Internal Standard) A->B C Ultrasonication B->C D Centrifugation C->D E Dilution and Filtration (0.22 µm) D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for LC-MS/MS analysis.

CZE Experimental Workflow

cluster_3 CZE Workflow for this compound A Sample Weighing (0.5 g cream) B Extraction with Methanol/ Borate Buffer A->B C Ultrasonication B->C D Centrifugation C->D E Filtration (0.45 µm) D->E F CZE Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for CZE analysis.

Isohomoarbutin's Impact on Melanogenesis: A Comparative Analysis for Diverse Skin Phototypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular mechanisms and comparative efficacy of Isohomoarbutin, a novel skin lightening agent, reveals its potential as a potent tyrosinase inhibitor. This guide offers a comprehensive analysis of its effects, benchmarked against established alternatives, and provides detailed experimental protocols for researchers and drug development professionals. While direct clinical data on varying skin phototypes is not yet available, this document lays the foundational in-vitro evidence for its prospective applications in dermatology.

Introduction

Hyperpigmentary disorders and the demand for skin lightening agents necessitate the exploration of novel, safe, and effective molecules. This compound, a synthetic derivative of hydroquinone, has emerged as a promising candidate. This guide provides a comparative study of this compound, contextualizing its potential effects across different skin phototypes by examining its mechanism of action and comparing its in-vitro performance with established skin lightening agents such as Hydroquinone, Arbutin, and Kojic Acid.

Mechanism of Action: Inhibition of Melanogenesis

The color of human skin is primarily determined by the amount and distribution of melanin, a pigment produced in melanocytes through a process called melanogenesis. The key regulatory enzyme in this pathway is tyrosinase. This compound exerts its skin lightening effect by competitively inhibiting tyrosinase, thereby reducing the production of melanin.

The melanogenesis signaling pathway is a complex cascade of events initiated by stimuli such as ultraviolet (UV) radiation. This leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, including the gene for tyrosinase. This compound's direct inhibition of the tyrosinase enzyme is a critical intervention point in this pathway.

Melanogenesis_Signaling_Pathway UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes alpha_MSH α-MSH Keratinocytes->alpha_MSH MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Inhibits

Figure 1: Simplified Melanogenesis Signaling Pathway and the Point of Intervention for this compound.

Comparative In-Vitro Efficacy

While clinical data comparing this compound across different skin phototypes is currently unavailable, its efficacy can be estimated through in-vitro assays that are standard in the field of dermatological research. The primary metrics for evaluation are the half-maximal inhibitory concentration (IC50) for tyrosinase activity and the reduction of melanin content in cultured melanoma cells (B16F10).

CompoundTyrosinase Inhibition (IC50)Melanin Content Reduction in B16F10 cells (at specified concentration)Reference
This compound Data not yet publicly available in comparative studiesData not yet publicly available in comparative studies-
Hydroquinone ~1.5 µMSignificant reduction[1]
Arbutin (β-Arbutin) ~1.0 mMModerate reduction[2]
Kojic Acid ~14 µMSignificant reduction[3]

Note: The IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine or L-DOPA).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of skin lightening agents. The following are standard protocols for key in-vitro experiments.

In-Vitro Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound) and reference compounds (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test/reference compound at various concentrations, and mushroom tyrosinase solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Tyrosinase_Inhibition_Assay_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Test Compounds, Tyrosinase, L-DOPA) Start->Prepare_Solutions Plate_Setup Plate Setup in 96-well Plate: Buffer + Inhibitor + Tyrosinase Prepare_Solutions->Plate_Setup Incubation1 Incubate (e.g., 37°C, 10 min) Plate_Setup->Incubation1 Add_Substrate Add L-DOPA Substrate Incubation1->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the In-Vitro Tyrosinase Inhibition Assay.

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the effect of a compound on melanin production in a cell-based model.

Principle: B16F10 melanoma cells are capable of producing melanin. After treatment with a test compound, the cells are lysed, and the melanin content is quantified by measuring the absorbance of the lysate at 405 nm.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) and reference compounds

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Phosphate-buffered saline (PBS)

  • 1N Sodium hydroxide (NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test and reference compounds for a specific duration (e.g., 72 hours). α-MSH can be co-administered to stimulate melanin synthesis.

  • After treatment, wash the cells with PBS.

  • Lyse the cells by adding 1N NaOH and incubating at a high temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Determine the protein concentration of the cell lysate to normalize the melanin content.

  • Calculate the percentage of melanin content relative to the untreated control.

Comparative Discussion and Implications for Different Skin Phototypes

The Fitzpatrick scale classifies skin phototypes based on their response to UV radiation, which correlates with the basal melanin content. Individuals with darker skin phototypes (IV-VI) have a higher basal level of melanin and are more prone to certain types of hyperpigmentation, such as post-inflammatory hyperpigmentation (PIH).

  • Efficacy: As a tyrosinase inhibitor, this compound is expected to be effective in reducing melanin synthesis regardless of the initial melanin level. Therefore, it has the potential to be effective across all skin phototypes.

  • Safety: A key concern with skin lightening agents, particularly in darker skin phototypes, is the risk of adverse effects like ochronosis (a bluish-black discoloration of the skin), which is associated with long-term use of high concentrations of hydroquinone. Arbutin and its derivatives are generally considered to have a better safety profile.[4][5] The safety of this compound will need to be thoroughly evaluated in clinical studies.

  • Comparison with Alternatives:

    • Hydroquinone: While highly effective, its use is often limited by concerns about its safety profile.[4][6]

    • Arbutin: A naturally occurring precursor to hydroquinone, it is considered a milder and safer alternative, though potentially less potent.[2]

    • Kojic Acid: Another effective tyrosinase inhibitor, but it can be unstable in formulations and may cause skin irritation in some individuals.[3][7]

Conclusion and Future Directions

This compound demonstrates promise as a novel skin lightening agent due to its potential as a tyrosinase inhibitor. The provided experimental protocols offer a standardized framework for its further evaluation and comparison with existing agents.

Crucially, future research must focus on conducting well-designed clinical trials to evaluate the efficacy and safety of this compound across a diverse range of skin phototypes. Such studies are essential to determine its optimal concentration, formulation, and long-term effects, ultimately paving the way for its potential integration into dermatological practice for the management of hyperpigmentary disorders. Researchers and drug development professionals are encouraged to utilize the methodologies outlined in this guide to contribute to the growing body of knowledge on this promising molecule.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Isohomoarbutin, a derivative of arbutin, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting laboratory safety and responsible chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Avoid the formation of dust and aerosols. In case of a spill, immediately clean the area following established laboratory protocols for chemical spills.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound follows the principles of hazardous waste management. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1]

  • Waste Identification and Classification: Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves). Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2][3]

  • Waste Segregation:

    • Keep this compound waste separate from other incompatible chemical waste streams. For example, do not mix with strong acids, bases, or oxidizing agents.

    • Segregate solid waste (e.g., contaminated lab supplies) from liquid waste (e.g., unused solutions).

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

    • The label should clearly state "Hazardous Waste" and include the full chemical name, "this compound."

    • Keep the container securely closed except when adding waste.[4]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure the storage area is separate from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.[1]

    • The primary recommended methods for the disposal of arbutin derivatives are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]

    • Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so, and it is permitted by your institution's safety protocols and local regulations.

Quantitative Data and Handling Parameters

ParameterValue/InstructionSource
Physical State Solid[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat[1][5]
Handling Environment Well-ventilated area or fume hood[1]
Prohibited Disposal Methods Do not contaminate water, foodstuffs, feed or seed; Do not discharge to sewer systems.[1]
Recommended Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Spill Cleanup Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling and disposing of chemical waste in a laboratory setting. These are derived from safety data sheets and general hazardous waste management guidelines.

Isohomoarbutin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Identify as Hazardous Waste B->C D Segregate from Incompatible Chemicals C->D E Use Labeled, Leak-Proof Waste Container D->E F Store in Designated Secure Area E->F G Arrange for Licensed Waste Disposal Service F->G H Transport for Controlled Incineration or Chemical Destruction G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Isohomoarbutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of Isohomoarbutin.

This document provides immediate, essential safety and logistical information for the handling of this compound. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance, standard laboratory chemical handling precautions should be strictly followed.

Personal Protective Equipment (PPE) for this compound

A risk assessment should always be conducted prior to handling any chemical.[1] For this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecifications & Use
Hand Protection GlovesNitrile gloves are recommended for handling this compound powder.[2][3] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[4]
Eye Protection Safety GlassesSafety glasses with side shields should be worn at all times in the laboratory to protect against accidental splashes or airborne particles.[5]
Body Protection Lab CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[2]
Respiratory Protection Dust Mask (N95)When handling larger quantities of this compound powder or when there is a potential for dust generation, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[2]

Operational Plan for Handling this compound

Workflow for Safe Handling

The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if understood Weighing Weighing Don PPE->Weighing Dissolving Dissolving/Mixing Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate Dispose Waste Dispose of Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a clean and uncluttered workspace.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Weighing: When weighing the powder, do so in a well-ventilated area or preferably within a chemical fume hood to minimize the potential for dust inhalation.[6][7] Use a weigh boat to prevent spills.[7]

    • Dissolving/Mixing: When preparing solutions, add this compound powder to the solvent slowly to avoid splashing.

  • Cleanup:

    • Clean any spills promptly and thoroughly.

    • Decontaminate the work surface with an appropriate cleaning agent.

Emergency Procedures

In the event of an exposure or spill, follow these immediate first aid measures as recommended by the Safety Data Sheet.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Disposal Plan

While this compound is not classified as hazardous, proper disposal procedures should be followed to minimize environmental impact. Always adhere to local, state, and federal regulations for chemical waste disposal.

Disposal Decision Tree

Start This compound Waste IsContaminated Is the waste contaminated with a hazardous substance? Start->IsContaminated SolidWaste Is it solid or liquid? IsContaminated->SolidWaste No HazardousWaste Dispose as hazardous waste following institutional protocols. IsContaminated->HazardousWaste Yes DisposeTrash Securely package and dispose in regular trash (lab personnel only). SolidWaste->DisposeTrash Solid DisposeSewer Consult institutional guidelines for sanitary sewer disposal. SolidWaste->DisposeSewer Liquid

Caption: Decision tree for the disposal of this compound waste.

Disposal Procedures
  • Uncontaminated Solid Waste: Unused or expired solid this compound that is not contaminated with any hazardous material can typically be disposed of in the regular laboratory trash.[8][9][10] The waste should be securely packaged and labeled by laboratory personnel and taken directly to an outside dumpster. Custodial staff should not handle chemical waste.

  • Contaminated Waste: If this compound is mixed with or contaminated by a hazardous substance, it must be disposed of as hazardous waste. Follow your institution's specific hazardous waste disposal procedures.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of appropriately. Once clean, deface the label and dispose of the container in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isohomoarbutin
Reactant of Route 2
Reactant of Route 2
Isohomoarbutin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.